Mps1-IN-4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H31F3N6O2 |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
N-cyclopropyl-4-[8-(oxan-4-ylmethylamino)-6-[(1,1,1-trifluoro-2-methylpropan-2-yl)amino]imidazo[1,2-b]pyridazin-3-yl]benzamide |
InChI |
InChI=1S/C26H31F3N6O2/c1-25(2,26(27,28)29)33-22-13-20(30-14-16-9-11-37-12-10-16)23-31-15-21(35(23)34-22)17-3-5-18(6-4-17)24(36)32-19-7-8-19/h3-6,13,15-16,19,30H,7-12,14H2,1-2H3,(H,32,36)(H,33,34) |
InChI Key |
LVBWRNKEBGYENR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(F)(F)F)NC1=NN2C(=CN=C2C(=C1)NCC3CCOCC3)C4=CC=C(C=C4)C(=O)NC5CC5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Mps1 Kinase and its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopolar spindle 1 (Mps1), also known as TTK (threonine and tyrosine kinase), is a dual-specificity kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Its overexpression is a common feature in a variety of human cancers and is often associated with aneuploidy and poor prognosis, making it an attractive target for anticancer drug development.[1][2] This technical guide provides a comprehensive overview of the Mps1 kinase, its role in cellular signaling, and the properties of its inhibitors, with a focus on the chemical biology tools used to probe its function.
Mps1 Kinase: Structure and Function
The Mps1 kinase domain adopts a typical bilobal protein kinase architecture.[3] The activity of Mps1 is tightly regulated throughout the cell cycle, peaking during mitosis.[4] This regulation is achieved through a combination of mechanisms, including protein expression levels and post-translational modifications, most notably autophosphorylation.[4][5] Autophosphorylation of key residues within the activation loop of Mps1 is a critical priming event for its kinase activity.[5]
The Mps1 Signaling Pathway in the Spindle Assembly Checkpoint
Mps1 acts at the apex of the SAC signaling cascade.[6] In response to unattached or improperly attached kinetochores, Mps1 is recruited to these structures where it initiates a signaling cascade that ultimately leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C), a ubiquitin ligase essential for the onset of anaphase.[6][7] This delay provides a window of opportunity for the cell to correct attachment errors and ensure proper chromosome segregation.[6]
A simplified representation of the Mps1 signaling pathway is depicted below:
Mps1 Inhibitors: Tools for Research and Therapeutic Potential
The critical role of Mps1 in cell cycle regulation and its association with cancer have driven the development of small molecule inhibitors. These inhibitors are invaluable chemical tools for dissecting the complex functions of Mps1 and hold promise as potential therapeutic agents.
While specific information for a compound designated "Mps1-IN-4" is not publicly available, a number of potent and selective Mps1 inhibitors have been characterized, including Mps1-IN-1 and Mps1-IN-2.[8]
Chemical and Physical Properties
The properties of Mps1 inhibitors vary depending on their chemical scaffold. A summary of representative Mps1 inhibitors is provided below.
| Property | Mps1-IN-1 | Mps1-IN-2 |
| Chemical Scaffold | Pyrrolopyridine | Pyrimidodiazepinone |
| Molecular Formula | C₂₃H₂₄N₆O₂S | C₂₀H₁₉N₅O₂ |
| Molecular Weight ( g/mol ) | 464.55 | 373.40 |
| Mechanism of Action | ATP-competitive inhibitor | ATP-competitive inhibitor |
Biological Activity
Mps1 inhibitors typically exhibit potent enzymatic and cellular activity. They function by competing with ATP for binding to the kinase domain of Mps1, thereby inhibiting its catalytic activity.[8] This inhibition leads to a disruption of the spindle assembly checkpoint, resulting in premature anaphase entry, chromosome missegregation, and ultimately, cell death in cancer cells.[8]
| Compound | Target | IC₅₀ (nM) | Cell Proliferation GI₅₀ (nM) |
| Mps1-IN-1 | Mps1 | 367 | Varies by cell line |
| Mps1-IN-2 | Mps1 | 145 | Varies by cell line |
Experimental Protocols
Mps1 Kinase Assay
A common method to assess the enzymatic activity of Mps1 and the potency of its inhibitors is through an in vitro kinase assay. A general workflow is outlined below.
Detailed Methodology:
-
Reaction Setup: In a microplate well, combine recombinant human Mps1 kinase, a suitable substrate (e.g., Myelin Basic Protein), and the test inhibitor at various concentrations in a kinase assay buffer.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP (often radiolabeled with ³²P or in conjunction with an ADP-Glo™ system for luminescence detection).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding a quenching solution (e.g., EDTA or a specific kinase inhibitor).
-
Detection: The extent of substrate phosphorylation is quantified. For radiolabeled assays, this can be done by separating the phosphorylated substrate by SDS-PAGE and detecting the radioactive signal. For luminescence-based assays, the amount of ADP produced is measured, which is proportional to kinase activity.
-
Data Analysis: The IC₅₀ value of the inhibitor is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell Viability Assay
To determine the effect of Mps1 inhibitors on cancer cell proliferation and viability, a cell-based assay such as the MTT or MTS assay is commonly employed.[9][10]
Detailed Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, U2OS) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Mps1 inhibitor and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period of 48 to 72 hours to allow the compound to exert its effect.
-
Reagent Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), or a similar tetrazolium salt, to each well.[9]
-
Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will reduce the MTS reagent to a colored formazan product. The absorbance of the formazan is then measured using a microplate reader at a wavelength of approximately 490 nm.[9]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) can then be determined.
Conclusion
Mps1 kinase is a crucial regulator of mitotic progression and a validated target for cancer therapy. The development of potent and selective inhibitors has not only provided valuable tools to elucidate the intricate details of the spindle assembly checkpoint but also offers a promising avenue for the development of novel anticancer agents. Further research into the nuances of Mps1 inhibition and the identification of new chemical scaffolds will continue to advance our understanding of this critical kinase and its role in disease.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A crystal structure of the human protein kinase Mps1 reveals an ordered conformation of the activation loop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Structural and mechanistic insights into Mps1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mps1-IN-4: A Technical Guide to its Mechanism of Action in Mitosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monopolar Spindle 1 (Mps1, also known as TTK) is a critical serine/threonine kinase that serves as the master regulator of the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism ensuring the fidelity of chromosome segregation during mitosis.[1][2] Dysregulation and overexpression of Mps1 are common hallmarks of various cancers, making it a high-value target for therapeutic intervention.[2] Mps1 inhibitors disrupt the SAC, leading to premature anaphase, severe chromosome missegregation, and subsequent cell death, a mechanism with potent antitumor activity.[3] Mps1-IN-4 is a selective, ATP-competitive inhibitor of Mps1 kinase belonging to the imidazo[1,2-b]pyridazine class of compounds.[4][5] This document provides an in-depth technical overview of the mechanism of action of this compound and related compounds, detailing the underlying signaling pathways, quantitative inhibitory data, and the experimental protocols used for its characterization.
The Role of Mps1 Kinase in Mitotic Regulation
Mps1 is a central node in the signaling network that prevents aneuploidy. Its activity peaks during mitosis, where it localizes to the kinetochores of unattached or improperly attached chromosomes.[1] The primary functions of Mps1 kinase are:
-
Spindle Assembly Checkpoint (SAC) Activation: Mps1 acts at the apex of the SAC signaling cascade.[6] It phosphorylates the kinetochore-localized scaffold protein Knl1, creating docking sites for other key checkpoint proteins, including Bub1, BubR1, Mad1, and Mad2.[6][7]
-
Error Correction: Mps1 contributes to the correction of improper kinetochore-microtubule attachments, ensuring that all chromosomes achieve stable biorientation before anaphase onset.[6]
-
Mitotic Checkpoint Complex (MCC) Formation: The cascade initiated by Mps1 culminates in the formation of the Mitotic Checkpoint Complex (MCC), which consists of BubR1, Mad2, and Cdc20. The MCC directly binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), the E3 ubiquitin ligase responsible for targeting securin and cyclin B for degradation.[3][8] This inhibition halts the cell cycle, providing time for error correction.
Once all chromosomes are correctly attached to the mitotic spindle, Mps1 is displaced from the kinetochores, the SAC is silenced, and the APC/C is activated, allowing the cell to proceed into anaphase.[9]
Mps1 Signaling Pathway and Point of Inhibition
The activation of the Spindle Assembly Checkpoint is a sequential phosphorylation cascade orchestrated by Mps1. Inhibition by compounds like this compound blocks this cascade at its origin, preventing all downstream signaling.
Mechanism of Action of this compound
This compound and related compounds are ATP-competitive inhibitors, binding to the kinase domain of Mps1 and preventing its catalytic activity.[10] By inhibiting Mps1, these molecules cause a rapid and premature exit from mitosis, even in the presence of spindle poisons like taxanes, which would normally cause a robust mitotic arrest.[3][11] The primary cellular consequences of Mps1 inhibition are:
-
Failure of SAC Protein Recruitment: Mps1 kinase activity is essential for the recruitment of Mad1 and Mad2 to unattached kinetochores. Treatment with an Mps1 inhibitor prevents their localization, effectively disabling the checkpoint signaling cascade at its inception.[5][12]
-
Abrogation of the Spindle Assembly Checkpoint: Without a functional SAC, the cell cannot detect improperly attached chromosomes. This leads to the premature activation of the APC/C.
-
Accelerated Mitotic Exit: APC/C activation triggers the rapid degradation of cyclin B and securin, forcing the cell to exit mitosis prematurely, often within minutes, a process termed "mitotic slippage".[12]
-
Catastrophic Chromosome Missegregation: The forced anaphase entry before all chromosomes are properly aligned results in massive aneuploidy and the formation of micronucleated daughter cells.[11]
-
Induction of Cell Death: The profound genomic instability caused by Mps1 inhibition is unsustainable, ultimately triggering apoptosis or cell death in subsequent cell cycles.[3]
Quantitative Data Presentation
This compound belongs to a highly potent series of imidazo[1,2-b]pyridazine derivatives.[4] While specific data for "this compound" is proprietary, the lead compound from this series, 27f , demonstrates nanomolar efficacy.[13][14][15] The table below summarizes its activity alongside other well-characterized Mps1 inhibitors for comparison.
| Inhibitor | Target/Assay | IC50 Value | Reference(s) |
| Compound 27f (imidazo[1,2-b]pyridazine series) | Cellular Mps1 Autophosphorylation | 0.70 nM | [13] |
| Compound 27f (imidazo[1,2-b]pyridazine series) | A549 Cell Proliferation | 6.0 nM | [13] |
| Mps1-IN-1 | Mps1 Kinase (in vitro) | 367 nM | [10][16] |
| AZ3146 | Mps1 Kinase (in vitro) | ~35 nM | [8][16] |
| MPI-0479605 | Mps1 Kinase (in vitro) | 1.8 nM | [16] |
| BOS172722 | Mps1 Kinase (in vitro) | 11 nM | [6] |
| Unnamed MPS1/TTK Inhibitor | Mps1 Kinase (in vitro) | 5.8 nM | [7] |
| Unnamed MPS1/TTK Inhibitor | DLD1 Cell Colony Formation | 24.6 nM | [7] |
| Unnamed MPS1/TTK Inhibitor | HCT116 Cell Colony Formation | 20.1 nM | [7] |
Key Experimental Protocols
Characterizing the mechanism of an Mps1 inhibitor like this compound involves a series of standard biochemical and cell-based assays.
In Vitro Mps1 Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the catalytic activity of recombinant Mps1 kinase.
Methodology:
-
Reagents & Materials: Recombinant human Mps1 kinase, biotinylated peptide substrate (e.g., derived from Knl1), ATP, kinase assay buffer (e.g., HEPES, MgCl₂, Brij-35), test compound (this compound), and a detection system (e.g., LanthaScreen™ using a terbium-labeled anti-phospho-serine/threonine antibody and fluorescently-labeled streptavidin).
-
Procedure: a. Serially dilute this compound in DMSO to create a range of concentrations. b. In a 384-well plate, add Mps1 kinase, the peptide substrate, and the test compound dilutions. c. Initiate the kinase reaction by adding a solution of ATP. Incubate at room temperature for a defined period (e.g., 60 minutes). d. Stop the reaction by adding EDTA. e. Add the detection reagents (e.g., Tb-anti-pS/T antibody and streptavidin-Alexa Fluor 647). Incubate to allow binding. f. Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
Data Analysis: The FRET signal is inversely proportional to kinase activity. Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cellular SAC Override Assay (Live-Cell Imaging)
Objective: To assess the ability of this compound to force cells to exit mitosis despite a spindle-poison-induced mitotic arrest.
Methodology:
-
Cell Line: Use a cancer cell line stably expressing a fluorescently tagged histone (e.g., HeLa-H2B-GFP or U2OS-H2B-mCherry).
-
Reagents & Materials: Cell culture medium, this compound, a spindle poison (e.g., nocodazole or paclitaxel), and a live-cell imaging system equipped with environmental control (37°C, 5% CO₂).
-
Procedure: a. Plate the cells in a glass-bottom imaging dish and allow them to adhere. b. Treat the cells with the spindle poison (e.g., 100 ng/mL nocodazole) to induce mitotic arrest. c. After a period of arrest (e.g., 2-4 hours), add this compound (at various concentrations) or a vehicle control (DMSO) to the medium. d. Immediately begin time-lapse imaging, capturing images every 5-10 minutes for 12-24 hours.
-
Data Analysis: Quantify the "time in mitosis," defined as the duration from nuclear envelope breakdown (NEBD) to anaphase onset (chromosome segregation) or mitotic exit (chromosome decondensation). A potent Mps1 inhibitor will cause a significant, dose-dependent reduction in the duration of mitosis compared to the vehicle control.[12]
Immunofluorescence Assay for Kinetochore Protein Localization
Objective: To visualize and quantify the effect of this compound on the recruitment of key SAC proteins to kinetochores.
Methodology:
-
Reagents & Materials: Cells grown on coverslips, this compound, nocodazole, MG132 (a proteasome inhibitor to prevent mitotic exit for easier imaging), paraformaldehyde (PFA) for fixation, Triton X-100 for permeabilization, primary antibodies (e.g., rabbit anti-Mad2, human anti-centromere CREST serum), and fluorescently-labeled secondary antibodies.
-
Procedure: a. Treat cells with nocodazole to enrich the mitotic population. b. Add this compound and MG132 for a short period (e.g., 1-2 hours). c. Fix the cells with 4% PFA, permeabilize with Triton X-100, and block with bovine serum albumin (BSA). d. Incubate with primary antibodies (e.g., anti-Mad2 and anti-CREST) overnight at 4°C. e. Wash and incubate with appropriate fluorescent secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-human). f. Mount coverslips onto slides with DAPI-containing mounting medium.
-
Data Analysis: Acquire images using a confocal microscope. Quantify the fluorescence intensity of the target protein (e.g., Mad2) at the kinetochores (identified by CREST staining). Mps1 inhibition will result in a dramatic reduction or complete loss of Mad2 signal from the kinetochores compared to control cells.[5][12]
Experimental and Logical Workflow
The characterization of a novel Mps1 inhibitor follows a logical progression from biochemical validation to cellular and, ultimately, in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Mps1 in combination with paclitaxel inhibits osteosarcoma progression by modulating spindle assembly checkpoint and Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. icr.ac.uk [icr.ac.uk]
- 7. MPS1/TTK Inhibitor | TargetMol [targetmol.com]
- 8. Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the Mad1–C-Mad2 core complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-cyclopropyl-4-[8-(oxan-4-ylmethylamino)-6-[(1,1,1-trifluoro-2-methylpropan-2-yl)amino]imidazo[1,2-b]pyridazin-3-yl]benzamide | 1263423-94-4 [chemicalbook.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Inhibition of Mps1 kinase enhances taxanes efficacy in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. adooq.com [adooq.com]
Mps1-IN-4: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Mps1-IN-4, a selective inhibitor of the Monopolar Spindle 1 (Mps1) kinase. Mps1 is a critical component of the spindle assembly checkpoint (SAC), a key signaling pathway that ensures the fidelity of chromosome segregation during mitosis.[1] Due to its overexpression in various human cancers, Mps1 has emerged as a significant target for anticancer drug development.[2] This document details the biochemical and cellular activity of this compound and related compounds, outlines the experimental protocols for its characterization, and illustrates the Mps1 signaling pathway and a representative synthesis process. While a specific discovery paper for this compound is not publicly available, this guide draws on data from structurally similar and well-characterized Mps1 inhibitors to provide a thorough technical resource.
Introduction to Mps1 Kinase
Monopolar Spindle 1 (Mps1), also known as Threonine and Tyrosine Kinase (TTK), is a dual-specificity protein kinase that plays a central role in the spindle assembly checkpoint (SAC).[1] The SAC is a crucial surveillance mechanism that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.[1] Mps1 is a master regulator of the SAC, acting upstream to recruit other checkpoint proteins to unattached kinetochores.[2] This initiation of the checkpoint cascade ultimately leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase.[1]
Given that many cancer cells exhibit chromosomal instability and are highly dependent on a functional SAC for survival, the inhibition of Mps1 presents a promising therapeutic strategy.[2] By abrogating the SAC, Mps1 inhibitors can induce catastrophic mitotic errors in cancer cells, leading to aneuploidy and ultimately cell death.[2]
Discovery and Characterization of Thieno[3,2-d]pyrimidine-based Mps1 Inhibitors
The discovery of potent and selective Mps1 inhibitors has been an area of intense research. While the specific discovery details of this compound are not detailed in peer-reviewed literature, its thieno[3,2-d]pyrimidine core is a scaffold that has been explored for the development of various kinase inhibitors.[3][4][5][6][7] The development of compounds like MPI-0479605, which is structurally related to this compound, involved initial compound screening followed by medicinal chemistry optimization to achieve high potency and selectivity for Mps1.[8]
Biochemical Activity
The biochemical potency of Mps1 inhibitors is typically determined through in vitro kinase assays that measure the inhibition of Mps1's catalytic activity. These assays quantify the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. For a representative potent Mps1 inhibitor, MPI-0479605, an IC50 value of 1.8 nM has been reported.[8]
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| MPI-0479605 | Mps1 | 1.8 | In vitro kinase assay | [8] |
| Mps1-IN-1 | Mps1 | 367 | In vitro kinase assay | [9][10] |
Table 1: Biochemical Activity of Representative Mps1 Inhibitors.
Cellular Activity
The cellular effects of Mps1 inhibition are critical to understanding their therapeutic potential. Key cellular outcomes of Mps1 inhibition include the override of the spindle assembly checkpoint, defects in chromosome alignment, and ultimately, a reduction in cell viability.[2][8]
| Cell Line | Compound | Effect | Concentration | Time Point | Reference |
| HCT-116 | MPI-0479605 | Decreased cell viability | Not specified | 48 and 72 hours | [8] |
| HCT-116 | MPI-0479605 | Induction of caspase-3/7 activity | Not specified | 48 hours | [8] |
Table 2: Cellular Activity of a Representative Mps1 Inhibitor.
Signaling Pathways and Experimental Workflows
Mps1 Signaling Pathway in the Spindle Assembly Checkpoint
Mps1 is a key initiator of the SAC signaling cascade. Upon sensing unattached kinetochores, Mps1 is activated and phosphorylates multiple downstream targets, leading to the assembly of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the APC/C.
Caption: Mps1 signaling at unattached kinetochores.
Experimental Workflow for Mps1 Inhibitor Characterization
The characterization of a novel Mps1 inhibitor typically follows a workflow from biochemical validation to cellular and in vivo assessment.
Caption: Workflow for Mps1 inhibitor characterization.
Synthesis of this compound
The chemical structure of this compound is 2-((3-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)amino)thieno[3,2-d]pyrimidin-4(3H)-one. While the specific synthetic route for this compound has not been published, a plausible synthesis can be proposed based on established methods for the synthesis of related thieno[3,2-d]pyrimidine derivatives. A key step would involve the coupling of a substituted phenylamine with a 2-halothieno[3,2-d]pyrimidin-4(3H)-one core.
Caption: A plausible synthetic route for this compound.
Experimental Protocols
In Vitro Mps1 Kinase Assay
This protocol describes a typical method to determine the IC50 of an inhibitor against Mps1 kinase.
-
Reagents and Materials:
-
Recombinant Mps1 kinase
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at Km concentration)
-
Myelin Basic Protein (MBP) as a substrate
-
³²P-γ-ATP
-
Test compound (this compound) serially diluted in DMSO
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, Mps1 kinase, and MBP.
-
Add the serially diluted test compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP and ³²P-γ-ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated ³²P-γ-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the effect of an Mps1 inhibitor on the viability of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line (e.g., HCT-116)
-
Cell culture medium and supplements
-
96-well plates
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for the desired time period (e.g., 48 or 72 hours).[8]
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.
-
Conclusion
This compound, a thieno[3,2-d]pyrimidine-based compound, is a valuable tool for studying the role of Mps1 kinase in cell cycle regulation. The inhibition of Mps1 represents a validated and promising strategy for the development of novel anticancer therapeutics. This technical guide provides a foundational understanding of the discovery, synthesis, and characterization of Mps1 inhibitors, offering valuable insights for researchers in oncology and drug development. Further studies to fully elucidate the preclinical and clinical potential of potent and selective Mps1 inhibitors are warranted.
References
- 1. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a thieno[2,3-d]pyrimidine-2,4-dione bearing a p-methoxyureidophenyl moiety at the 6-position: a highly potent and orally bioavailable non-peptide antagonist for the human luteinizing hormone-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Probe MPS1-IN-1 | Chemical Probes Portal [chemicalprobes.org]
- 10. selleckchem.com [selleckchem.com]
Mps1-IN-4: An In-Depth Technical Guide on Target Specificity and Kinase Profile
Disclaimer: Publicly available scientific literature and databases contain no specific information regarding a compound designated "Mps1-IN-4." This guide will therefore focus on the well-characterized Mps1 inhibitor, Mps1-IN-1 , as a representative example to provide a comprehensive technical overview of the methodologies and data relevant to determining the target specificity and kinase profile of Mps1 inhibitors. The principles and experimental protocols described herein are broadly applicable to the characterization of any novel Mps1 inhibitor.
Introduction to Mps1 Kinase
Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a dual-specificity kinase that plays a crucial role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2] Mps1 is a key regulator of the SAC, acting upstream to recruit other essential checkpoint proteins, such as Mad1 and Mad2, to unattached kinetochores.[3][4] Dysregulation of Mps1 has been implicated in chromosomal instability and is a hallmark of many cancers, making it an attractive therapeutic target.[5][6] Mps1 inhibitors are being investigated as potential anti-cancer agents.[7][8]
Target Specificity of Mps1-IN-1
The target specificity of a kinase inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. Mps1-IN-1 has been profiled for its on-target potency and off-target interactions.
On-Target Activity
Mps1-IN-1 is an ATP-competitive inhibitor of Mps1 kinase.[3] Its potency against Mps1 has been determined using various biochemical assays.
| Parameter | Value | Assay Condition |
| IC50 | 367 nM | In vitro kinase assay with 1 µM ATP |
| Ki | 27 nM | Ambit KinomeScan |
Table 1: On-target potency of Mps1-IN-1 against Mps1 (TTK) kinase.[3][9]
Kinase Selectivity Profile (KinomeScan)
To assess its selectivity, Mps1-IN-1 has been screened against a large panel of kinases, typically using the KINOMEscan™ platform. This assay measures the ability of the inhibitor to compete with an immobilized ligand for binding to the kinase active site.[10]
| Off-Target Kinase | Ki (nM) |
| ALK | 21 |
| LTK | 29 |
| PYK2 | 280 |
| FAK | 440 |
| INSR | 470 |
| IGF1R | 750 |
| ERK2 | 900 |
Table 2: Off-target kinase interactions of Mps1-IN-1.[9] This table highlights some of the known off-targets and their respective binding affinities.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key assays used to characterize Mps1 inhibitors.
Biochemical Kinase Inhibition Assay (e.g., Lanthascreen™)
This assay is used to determine the IC50 value of an inhibitor against the target kinase.
Principle: A time-resolved Förster resonance energy transfer (TR-FRET) assay format. The assay measures the inhibition of phosphorylation of a fluorescently labeled substrate by the kinase.
Materials:
-
Recombinant Mps1 kinase
-
ATP
-
Fluorescently labeled substrate (e.g., AF-647 E4Y substrate)[4]
-
Lanthascreen™ Tb-anti-pTyr antibody
-
Assay buffer
-
Test inhibitor (e.g., Mps1-IN-1)
Procedure:
-
Prepare a serial dilution of the Mps1 inhibitor.
-
In a microplate, add Mps1 kinase, the fluorescently labeled substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the Tb-anti-pTyr antibody to detect the phosphorylated substrate.
-
After another incubation period, read the plate on a TR-FRET-compatible plate reader.
-
Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.[4]
Kinase Selectivity Profiling (KINOMEscan™)
This competition binding assay assesses the selectivity of an inhibitor across the human kinome.
Principle: The test compound is competed against a proprietary, immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.[10]
Procedure (summary):
-
Kinases are tagged with a unique DNA identifier.
-
The test inhibitor is incubated with the DNA-tagged kinase and an immobilized ligand.
-
After equilibration, the unbound kinase is washed away.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR.
-
The results are reported as percent of control (DMSO), where a lower percentage indicates stronger binding of the inhibitor.[10] Dissociation constants (Kd) can be determined from dose-response curves.[11]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of an inhibitor in a cellular context.
Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.[1][12]
Materials:
-
Cultured cells (e.g., HCT116)
-
Mps1 inhibitor
-
Cell lysis buffer
-
Antibodies against Mps1 and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cultured cells with the Mps1 inhibitor or vehicle control (DMSO).
-
Harvest and lyse the cells.
-
Aliquot the cell lysates and heat them to a range of temperatures for a fixed time (e.g., 3 minutes).
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Mps1 in each sample by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble Mps1 as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of Mps1 in the spindle assembly checkpoint and a typical workflow for characterizing an Mps1 inhibitor.
Caption: Mps1 signaling at the unattached kinetochore.
Caption: Workflow for Mps1 inhibitor characterization.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer [mdpi.com]
- 7. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probe MPS1-IN-1 | Chemical Probes Portal [chemicalprobes.org]
- 10. 4.6. KINOMEscan [bio-protocol.org]
- 11. chayon.co.kr [chayon.co.kr]
- 12. annualreviews.org [annualreviews.org]
The Impact of Mps1-IN-4 on Mitotic Timing and Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monopolar spindle 1 (Mps1), a conserved dual-specificity protein kinase, plays a pivotal role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] Inhibition of Mps1 kinase activity presents a compelling therapeutic strategy for cancers characterized by aneuploidy and chromosomal instability. This technical guide provides an in-depth analysis of the effects of Mps1 inhibitors, with a focus on compounds structurally and functionally related to Mps1-IN-4, on mitotic timing and progression. We will delve into the molecular mechanisms, present quantitative data from key studies, detail experimental methodologies, and visualize the pertinent signaling pathways.
Introduction: Mps1 Kinase and the Spindle Assembly Checkpoint
The spindle assembly checkpoint is a sophisticated cellular signaling pathway that delays the onset of anaphase until all sister chromatids have achieved proper bipolar attachment to the mitotic spindle.[1] This delay prevents the missegregation of chromosomes, a hallmark of many cancers. Mps1 kinase is a central component of the SAC, acting at the apex of the signaling cascade.[4][5] Its primary functions include:
-
Kinetochore Localization: Mps1 is recruited to unattached kinetochores, the protein structures on centromeres where spindle microtubules attach.[6]
-
Recruitment of Downstream SAC Proteins: At the kinetochores, Mps1 phosphorylates several substrates, including the kinetochore scaffold protein Knl1, which in turn recruits other essential SAC proteins such as Mad1, Mad2, Bub1, and BubR1.[5][7][8]
-
Inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C): The assembly of these SAC proteins at unattached kinetochores leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC binds to and inhibits the APC/C, an E3 ubiquitin ligase, thereby preventing the degradation of securin and cyclin B.[2][9] The stabilization of these proteins is crucial for maintaining the mitotic state and preventing premature sister chromatid separation.[9]
This compound and Related Inhibitors: Mechanism of Action
This compound and other potent small molecule inhibitors of Mps1 are ATP-competitive inhibitors that bind to the kinase domain of Mps1, thereby blocking its phosphotransferase activity.[4] This inhibition disrupts the entire downstream signaling cascade of the SAC. The primary consequences of Mps1 inhibition are:
-
Failure to Recruit SAC Proteins: Inhibition of Mps1 kinase activity prevents the recruitment of Mad1 and Mad2 to unattached kinetochores.[1][7]
-
Premature APC/C Activation: Without the inhibitory signal from the MCC, the APC/C becomes prematurely active.[4]
-
Accelerated Mitotic Progression: The active APC/C targets securin and cyclin B for degradation, leading to sister chromatid separation and a rapid exit from mitosis, often before all chromosomes are properly aligned.[9] This results in a significantly shortened mitotic duration.
-
Chromosome Missegregation and Aneuploidy: The premature anaphase entry in the presence of unaligned chromosomes leads to gross chromosome missegregation and aneuploidy.[1][3][10]
Quantitative Effects of Mps1 Inhibition on Mitotic Timing
The inhibition of Mps1 has a dramatic and quantifiable effect on the duration of mitosis. The following tables summarize key findings from studies using various Mps1 inhibitors.
| Cell Line | Treatment | Mitotic Duration (NEBD to Anaphase) | Reference |
| PtK2 | DMSO (Control) | ~50 minutes | [1] |
| PtK2 | 10 µM Mps1-IN-1 | ~30 minutes (~40% reduction) | [1] |
| HeLa | Control | 41 ± 19 minutes | [11] |
| HeLa | Mps1 RNAi | 36 ± 5 minutes | [11] |
| Mps1as cells | Untreated | 42 ± 26 minutes | [9] |
| Mps1as cells | 3MB-PP1 (inhibitor) | 12 ± 2 minutes | [9] |
Table 1: Effect of Mps1 Inhibition on Mitotic Duration in Unperturbed Mitosis. NEBD: Nuclear Envelope Breakdown. Mps1as refers to cells with an engineered Mps1 that is sensitive to bulky ATP analogs like 3MB-PP1.
| Cell Line | Treatment | Mitotic Duration (Cell Rounding) | Reference |
| Mps1as cells | Nocodazole | 1651 ± 463 minutes | [9] |
| Mps1as cells | Nocodazole + 3MB-PP1 | 18 ± 12 minutes | [9] |
| JNK1/2-/- fibroblasts | Nocodazole | Sustained mitotic arrest | [4] |
| JNK1/2-/- fibroblasts | Nocodazole + SP600125 | Rapid mitotic exit | [4] |
Table 2: Effect of Mps1 Inhibition on Mitotic Duration in the Presence of Spindle Poisons. Nocodazole is a microtubule-depolymerizing agent that activates the SAC. SP600125 was later identified as a potent Mps1 inhibitor.[4][12]
Experimental Protocols
Cell Culture and Synchronization
-
Cell Lines: HeLa, U2OS, and PtK2 cells are commonly used for studying mitosis. PtK2 cells are particularly useful due to their large, flat morphology and low chromosome number, which facilitates high-resolution imaging.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO2 atmosphere.
-
Synchronization: To enrich for cells in a specific phase of the cell cycle, various synchronization methods can be employed. A common method is a single or double thymidine block to arrest cells at the G1/S boundary.
-
Single Thymidine Block Protocol:
-
Plate cells to be ~30% confluent.
-
Add 2 mM thymidine to the culture medium and incubate for 16-24 hours.
-
Wash the cells three times with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh, pre-warmed culture medium. Cells will synchronously progress through S, G2, and into M phase over the next 8-12 hours.
-
-
Live-Cell Imaging of Mitotic Progression
-
Microscopy: A spinning-disk confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2 is ideal for long-term live-cell imaging.
-
Fluorescent Labeling: To visualize chromosomes and other cellular structures, cells can be transfected with plasmids encoding fluorescently tagged proteins, such as Histone H2B-GFP or H2B-mCherry.
-
Experimental Procedure:
-
Plate cells expressing a fluorescent chromosomal marker in glass-bottom dishes.
-
Synchronize the cells if desired.
-
Just prior to imaging, replace the culture medium with imaging medium (e.g., CO2-independent medium) containing the desired concentration of Mps1 inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Acquire images at multiple positions every 2-5 minutes for 12-24 hours.
-
Analyze the time-lapse movies to determine the duration from nuclear envelope breakdown (NEBD) to anaphase onset.
-
Immunofluorescence Staining of Spindle Assembly Checkpoint Proteins
-
Purpose: To visualize the localization of SAC proteins at kinetochores.
-
Protocol:
-
Grow cells on coverslips.
-
Treat cells with a spindle poison (e.g., 330 nM nocodazole) for 2-4 hours to induce a mitotic arrest with unattached kinetochores.
-
Add the Mps1 inhibitor or vehicle control for the final 30-60 minutes of the nocodazole treatment.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes.
-
Block non-specific antibody binding with 3% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Incubate with primary antibodies against SAC proteins (e.g., anti-Mad1, anti-Mad2) and a kinetochore marker (e.g., CREST anti-centromere antibodies) for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the DNA.
-
Image the cells using a confocal or wide-field fluorescence microscope.
-
Visualization of Signaling Pathways and Workflows
Figure 1: The Spindle Assembly Checkpoint (SAC) signaling pathway and the inhibitory effect of this compound.
Figure 2: A typical experimental workflow for quantifying the effect of this compound on mitotic timing.
Conclusion
Inhibitors of Mps1, such as this compound, are powerful chemical tools for dissecting the intricate regulation of mitosis and represent a promising class of anti-cancer therapeutics. By potently and specifically abrogating the spindle assembly checkpoint, these inhibitors cause a dramatic acceleration of mitotic progression, leading to catastrophic chromosome missegregation and cell death in cancer cells that are often dependent on a robust SAC for their survival. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers investigating the role of Mps1 in cell cycle control and for those involved in the development of novel anti-mitotic cancer therapies.
References
- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. embopress.org [embopress.org]
- 5. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. rupress.org [rupress.org]
- 8. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Inhibition of the spindle assembly checkpoint kinase Mps-1 as a novel therapeutic strategy in malignant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. embopress.org [embopress.org]
Mps1-IN-4 Downstream Signaling Pathway Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monopolar spindle 1 (Mps1) kinase is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Its overexpression in various cancers has made it a compelling target for anti-cancer drug development. This technical guide provides an in-depth analysis of the downstream signaling pathways affected by Mps1 inhibition, with a focus on the cellular consequences and the methodologies used to study them. While specific data for "Mps1-IN-4" is not publicly available, this document synthesizes findings from studies on potent and selective Mps1 inhibitors that share a common mechanism of action, thereby providing a representative understanding of the downstream effects of this class of inhibitors.
Introduction to Mps1 Kinase and its Inhibition
Mps1, also known as TTK, is a dual-specificity kinase that plays a central role in the SAC.[1] It is responsible for the recruitment of essential checkpoint proteins, such as Mad1 and Mad2, to unattached kinetochores.[2][3] This action initiates a signaling cascade that prevents the anaphase-promoting complex/cyclosome (APC/C) from targeting key mitotic proteins for degradation, thus delaying anaphase until all chromosomes are correctly attached to the mitotic spindle.[1][3]
In many cancer cells, which are often characterized by chromosomal instability, the SAC is frequently compromised. These cells can become dependent on a robust SAC for survival, making Mps1 an attractive therapeutic target.[4] Inhibition of Mps1 kinase activity abrogates the SAC, leading to premature entry into anaphase, severe chromosome mis-segregation, aneuploidy, and ultimately, cell death through mitotic catastrophe or apoptosis.[4][5]
Downstream Signaling Consequences of Mps1 Inhibition
The primary downstream effect of Mps1 inhibition is the failure to activate the spindle assembly checkpoint. This leads to a cascade of cellular events, as detailed below.
Impaired Recruitment of Spindle Assembly Checkpoint Proteins
Mps1 kinase activity is essential for the localization of key SAC proteins to unattached kinetochores. Inhibition of Mps1 leads to a significant reduction in the kinetochore levels of Mad1 and a near-complete absence of Mad2.[2] This prevents the formation of the Mitotic Checkpoint Complex (MCC), the direct inhibitor of the APC/C.
Premature Mitotic Exit and Chromosome Missegregation
Without a functional SAC, cells are unable to arrest in mitosis in the presence of unattached kinetochores. This results in a premature exit from mitosis, leading to catastrophic chromosome segregation errors.[2] This includes the formation of micronuclei and gross aneuploidy.[2]
Induction of Cell Death
The severe genomic instability caused by Mps1 inhibition ultimately triggers cell death.[5] The primary mechanism of cell death is mitotic catastrophe, a form of cell death that occurs during or after a faulty mitosis.[5] Additionally, apoptosis, or programmed cell death, is also observed following Mps1 inhibition, often mediated through the caspase-dependent mitochondrial pathway.[4]
Quantitative Analysis of Mps1 Inhibition
The following tables summarize quantitative data from studies on various potent Mps1 inhibitors, which are expected to have similar effects to this compound.
Table 1: In Vitro Kinase Inhibitory Activity of Mps1 Inhibitors
| Inhibitor | IC50 (nM) | Kinase Selectivity | Reference |
| MPI-0479605 | 1.8 | >40-fold selective over other kinases | [6][7] |
| BAY 1161909 | <10 | Excellent selectivity profile | [8] |
| BAY 1217389 | <10 | Excellent selectivity profile | [8] |
| PF-7006 | <0.5 (Ki) | Highly selective | [9] |
| PF-3837 | <0.5 (Ki) | Highly selective | [9] |
Table 2: Cellular Effects of Mps1 Inhibitors
| Inhibitor | Cell Line | Effect | Concentration | Reference |
| Mps1-IN-1 | HCT116 | Reduced cell proliferation to 33% of control | 5-10 µM | [2] |
| Mps1-IN-1 | hsMad2-EYFP PtK2 | 80% decrease in kinetochore-bound Mad2 | Not specified | [2] |
| MPI-0479605 | Various tumor cell lines | GI50 ranging from 30 to 100 nM | 30-100 nM | [6] |
| Reversine | Neuroblastoma cells | Induction of apoptosis | Not specified | [4] |
| Mps-BAY2a | Neuroblastoma cells | Induction of apoptosis | Not specified | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to analyze the downstream effects of Mps1 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
Mps1 inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Mps1 inhibitor for the desired time period (e.g., 48-72 hours). Include a vehicle-only control (e.g., DMSO).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blot Analysis of SAC Protein Phosphorylation
This method is used to detect changes in the phosphorylation status of Mps1 downstream targets.
Materials:
-
Cell culture dishes
-
Mps1 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-total Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the Mps1 inhibitor for the appropriate time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Immunofluorescence for Mad2 Localization
This technique is used to visualize the localization of SAC proteins at the kinetochores.
Materials:
-
Cells grown on coverslips
-
Mps1 inhibitor
-
Nocodazole (to enrich for mitotic cells)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibodies (e.g., anti-Mad2, anti-centromere antibody like CREST)
-
Fluorescently labeled secondary antibodies
-
DAPI (for DNA staining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Treat cells with nocodazole and the Mps1 inhibitor.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies against Mad2 and a kinetochore marker.
-
Wash and incubate with fluorescently labeled secondary antibodies and DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the fluorescence intensity of Mad2 at the kinetochores.
Visualizing the Mps1 Downstream Signaling Pathway
The following diagrams, generated using the DOT language for Graphviz, illustrate the Mps1 signaling pathway and a typical experimental workflow.
Caption: Mps1 signaling at unattached kinetochores and its inhibition.
Caption: Workflow for analyzing this compound's downstream effects.
Conclusion
Inhibition of Mps1 kinase is a promising strategy for cancer therapy due to its essential role in the spindle assembly checkpoint. The downstream consequences of Mps1 inhibition are well-characterized and consistently lead to mitotic catastrophe and cell death in cancer cells. This technical guide provides a comprehensive overview of the Mps1 downstream signaling pathway, quantitative data from representative inhibitors, and detailed experimental protocols to aid researchers in this field. While the specific inhibitor "this compound" lacks detailed public data, the information presented here for other potent Mps1 inhibitors provides a strong and relevant framework for understanding its likely mechanism of action and for designing experiments to investigate its effects.
References
- 1. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of mitotic kinase Mps1 promotes cell death in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
Mps1 Inhibition and its Profound Impact on Kinetochore Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monopolar spindle 1 (Mps1) kinase is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Its role in orchestrating the intricate processes at the kinetochore makes it a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth examination of the effects of Mps1 inhibition on kinetochore function, with a focus on the well-characterized inhibitor Mps1-IN-1 as a representative compound, due to the lack of specific public data for "Mps1-IN-4". We will delve into the molecular mechanisms, present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the signaling pathways and experimental workflows involved.
Introduction to Mps1 and its Role at the Kinetochore
Mps1, also known as TTK protein kinase, is a dual-specificity kinase that plays a central role in the SAC.[1] The SAC monitors the attachment of microtubules to the kinetochores of sister chromatids. When a kinetochore is unattached, the SAC is activated, sending a "wait-anaphase" signal that prevents the premature separation of sister chromatids. This delay provides time for the cell to correct attachment errors and ensure that each daughter cell receives a complete and accurate set of chromosomes.
Mps1 is one of the first proteins to be recruited to unattached kinetochores, where it initiates a signaling cascade that leads to the assembly of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, thereby preventing the degradation of securin and cyclin B and halting the cell cycle in metaphase.
The Impact of Mps1 Inhibition on Kinetochore Function
Inhibition of Mps1 kinase activity has profound consequences for kinetochore function and the integrity of the SAC. Small molecule inhibitors, such as Mps1-IN-1, have been instrumental in dissecting the precise roles of Mps1.
Disruption of Spindle Assembly Checkpoint Signaling
The primary and most immediate effect of Mps1 inhibition is the abrogation of the SAC. By blocking the kinase activity of Mps1, inhibitors prevent the phosphorylation of its downstream targets at the kinetochore. This leads to a failure to recruit key checkpoint proteins, including Mad1 and Mad2.[2] The absence of these proteins prevents the formation of the MCC, leading to premature activation of the APC/C and exit from mitosis, even in the presence of unaligned chromosomes. This can result in gross aneuploidy and, ultimately, cell death.[2]
Impaired Recruitment of Kinetochore Proteins
Mps1 acts as a master recruiter, and its inhibition leads to a significant reduction in the localization of several key kinetochore proteins.
Table 1: Quantitative Effects of Mps1 Inhibition on Kinetochore Protein Localization
| Protein | Cell Type | Mps1 Inhibitor | Concentration | % Reduction at Kinetochore | Reference |
| Mad2 | PtK2 | Mps1-IN-1 | 10 µM | ~80% | [2] |
| Mad2 | PtK2 (Nocodazole-treated) | Mps1-IN-1 | 10 µM | ~70% | [2] |
| Mad1 | HeLa | Mps1 RNAi | - | ~74% | [3] |
| Mad2 | HeLa | Mps1 RNAi | - | ~95% | [3] |
Effects on Chromosome Alignment and Segregation
While Mps1's primary role is in SAC signaling, its inhibition also affects chromosome alignment.[4] Although some studies suggest Mps1 functions independently of Aurora B kinase in this regard, the disruption of proper kinetochore-microtubule attachments upon Mps1 inhibition contributes to chromosome mis-segregation.[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key aspects of Mps1 function and its study.
Mps1-Mediated Spindle Assembly Checkpoint Signaling Pathway
Caption: Mps1 signaling cascade at an unattached kinetochore.
Experimental Workflow for Analyzing Kinetochore Protein Localization
Caption: Workflow for immunofluorescence analysis of kinetochore proteins.
Experimental Protocols
Immunofluorescence Staining for Kinetochore Proteins
This protocol provides a general framework for visualizing kinetochore proteins in cultured mammalian cells. Optimization of antibody concentrations and incubation times is recommended for specific targets.
Materials:
-
Cultured cells grown on sterile glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.5% Triton X-100 in PBS
-
Blocking buffer: 5% normal goat serum (or other appropriate serum) in PBS
-
Primary antibodies (e.g., rabbit anti-Mad2, human anti-centromere antibody [ACA/CREST])
-
Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-human Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a multi-well plate to achieve desired confluency.
-
Treat cells with Mps1 inhibitor (e.g., 10 µM Mps1-IN-1) and/or a mitotic arresting agent (e.g., 100 ng/mL nocodazole) for the desired duration.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Add the fixation solution and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add the permeabilization buffer and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add the blocking buffer and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in the blocking buffer to their optimal concentrations.
-
Aspirate the blocking buffer and add the diluted primary antibodies to the coverslips.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibodies in the blocking buffer.
-
Add the diluted secondary antibodies to the coverslips.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Mounting:
-
Briefly rinse the coverslips in distilled water.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the DNA.
-
Seal the edges of the coverslips with nail polish.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a confocal microscope.
-
Acquire images and quantify the fluorescence intensity of the protein of interest at the kinetochores, often by co-localizing with a centromere marker like ACA/CREST.
-
Conclusion
The inhibition of Mps1 kinase has emerged as a powerful tool to probe the intricacies of the spindle assembly checkpoint and kinetochore function. The resulting SAC abrogation and disruption of kinetochore protein localization underscore the central role of Mps1 in maintaining genomic stability. While specific data on this compound remains elusive in the public domain, the wealth of information from studies using other potent Mps1 inhibitors provides a robust framework for understanding its therapeutic potential and for guiding future research in this critical area of cell biology and drug development. Further investigation into the nuances of different Mps1 inhibitors will undoubtedly continue to illuminate the complex regulatory networks that govern faithful cell division.
References
- 1. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mps1 kinase activity restrains anaphase during an unperturbed mitosis and targets Mad2 to kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
understanding the antiproliferative activity of Mps1-IN-4
An In-Depth Technical Guide on the Antiproliferative Activity of Mps1-IN-1
Disclaimer: Information regarding the specific compound "Mps1-IN-4" is not available in the public domain. This guide provides a comprehensive overview of the well-characterized Mps1 inhibitor, Mps1-IN-1 , as a representative example to fulfill the user's request for an in-depth technical analysis of an Mps1 inhibitor's antiproliferative activity.
Introduction
Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a dual-specificity kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Mps1 is a core component of the SAC, responsible for monitoring the attachment of kinetochores to microtubules.[2][3] Overexpression of Mps1 has been observed in various human cancers, making it an attractive target for anticancer drug development.[2][4] Mps1 inhibitors disrupt the SAC, leading to premature anaphase entry, chromosome missegregation, aneuploidy, and ultimately, cancer cell death.[1][2][5] This technical guide focuses on the antiproliferative activity of Mps1-IN-1, a small molecule inhibitor of Mps1.
Data Presentation: Quantitative Antiproliferative and Kinase Inhibitory Activity of Mps1-IN-1
The following tables summarize the quantitative data on the inhibitory activity of Mps1-IN-1 against Mps1 kinase and its antiproliferative effects on various cancer cell lines.
| Kinase Inhibition | IC50 (nM) | Reference |
| Mps1 | 367 | [1] |
| Cell Line | Cancer Type | Antiproliferative IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | ~5-10 | [1] |
| HeLa | Cervical Cancer | Not explicitly stated, but effective at 10 µM | [1] |
| U2OS | Osteosarcoma | Not explicitly stated, but effective at 10 µM | [1] |
| PtK2 | Potoroo Kidney Epithelial | Not explicitly stated, but effective at 10 µM | [1] |
Mechanism of Action of Mps1-IN-1
Mps1-IN-1 exerts its antiproliferative effects by inhibiting the kinase activity of Mps1. This inhibition disrupts the spindle assembly checkpoint, leading to a cascade of events that culminate in cell death.
-
Disruption of the Spindle Assembly Checkpoint (SAC): Mps1 kinase activity is essential for the recruitment of key SAC proteins, such as Mad1 and Mad2, to unattached kinetochores.[1] Inhibition of Mps1 by Mps1-IN-1 prevents the localization of Mad2 to kinetochores, leading to a premature exit from mitosis.[1]
-
Decreased Aurora B Kinase Activity: Mps1 inhibition has been shown to decrease the activity of Aurora B kinase, a key regulator of chromosome biorientation and the SAC.[1]
-
Chromosome Missegregation and Aneuploidy: The premature mitotic exit caused by Mps1-IN-1 in the presence of unaligned chromosomes leads to gross aneuploidy.[1]
-
Induction of Apoptosis and Mitotic Catastrophe: The accumulation of chromosomal abnormalities triggers apoptotic pathways and mitotic catastrophe, resulting in cell death.[1][5] In cancer cells with extra centrosomes, Mps1 inhibition can increase the frequency of multipolar mitoses, leading to catastrophic chromosome mis-segregation.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of Mps1-IN-1 are provided below.
In Vitro Kinase Assay (Lanthascreen™)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagents:
-
Purified Mps1 kinase
-
Fluorescently labeled substrate peptide
-
ATP
-
Terbium-labeled anti-phosphopeptide antibody
-
Mps1-IN-1 at various concentrations
-
-
Procedure:
-
The Mps1 kinase, substrate peptide, and Mps1-IN-1 are incubated with ATP to allow the phosphorylation reaction to occur.
-
The terbium-labeled antibody, which specifically recognizes the phosphorylated substrate, is added to the reaction.
-
The plate is read on a fluorescence plate reader that can detect the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
The TR-FRET signal is proportional to the amount of phosphorylated substrate.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
-
Cell Viability/Proliferation Assay (e.g., MTT or Crystal Violet Assay)
These assays measure the number of viable cells in a culture after treatment with a compound.
-
Reagents:
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of Mps1-IN-1 or a vehicle control (e.g., DMSO) for a specified period (e.g., 96 hours).[1]
-
For the MTT assay, the MTT solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength.[8]
-
For the Crystal Violet assay, cells are fixed and stained with crystal violet solution. After washing, the incorporated dye is solubilized, and the absorbance is measured.[6]
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Reagents:
-
Procedure:
-
Cells are treated with Mps1-IN-1 or a vehicle control.
-
Both floating and attached cells are collected, washed with PBS, and fixed in cold 70% ethanol.[9]
-
The fixed cells are then washed and resuspended in PI staining solution.[10]
-
The stained cells are analyzed by a flow cytometer, which measures the fluorescence intensity of the PI bound to the DNA in each cell.
-
The DNA content allows for the quantification of cells in the G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.
-
Immunofluorescence Microscopy for Mad2 Localization
This method is used to visualize the localization of proteins within the cell, such as the recruitment of Mad2 to kinetochores.
-
Reagents:
-
Cells grown on coverslips (e.g., PtK2 cells stably expressing HsMad2-EYFP)[1]
-
Mps1-IN-1
-
Fixative (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Primary antibody against a kinetochore marker (e.g., CREST anti-centromere antibody)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
-
Procedure:
-
Cells are treated with Mps1-IN-1 or a vehicle control.
-
The cells are fixed, permeabilized, and then incubated with the primary antibody.
-
After washing, the cells are incubated with the fluorescently labeled secondary antibody.
-
The coverslips are mounted on microscope slides with a mounting medium containing DAPI.
-
The cells are visualized using a fluorescence microscope to observe the localization of Mad2 (in this case, via its EYFP tag) relative to the kinetochores.
-
Mandatory Visualizations
Caption: Mps1 Signaling Pathway in the Spindle Assembly Checkpoint.
Caption: Experimental Workflow for Cell Viability Assay.
Caption: Logical Relationship of Mps1-IN-1's Mechanism of Action.
References
- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of mitotic kinase Mps1 promotes cell death in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mps1 kinase regulates tumor cell viability via its novel role in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
Methodological & Application
Determining the Effective Concentration of Mps1-IN-4 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mps1 (Monopolar spindle 1), also known as TTK (Threonine Tyrpsine Kinase), is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis by delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[1][2][3][4][5] Overexpression of Mps1 is observed in a variety of human cancers and is often associated with aneuploidy and poor prognosis, making it an attractive target for cancer therapy.[6]
Mps1-IN-4 is a small molecule inhibitor of Mps1. Determining the effective concentration of this compound in cell culture is a critical first step in preclinical studies to assess its therapeutic potential. This document provides detailed application notes and protocols for determining the effective concentration of this compound by evaluating its effects on cell viability, target engagement, cell cycle progression, and apoptosis.
Data Presentation
While specific IC50 values for this compound across a wide range of cell lines are not extensively documented in publicly available literature, the following table summarizes reported IC50 values and effective concentrations for other potent Mps1 inhibitors. This data can serve as a guide for establishing an initial concentration range for this compound in your experiments. It is recommended to perform a dose-response curve starting from low nanomolar to high micromolar concentrations to determine the precise IC50 in your cell line of interest.
| Inhibitor | Cell Line | Assay Type | IC50 / Effective Concentration | Reference |
| Mps1-IN-1 | HCT116 | Cell Proliferation | 5-10 µM (decreased viability) | [7] |
| MPI-0479605 | In vitro kinase assay | Enzymatic | 1.8 nM | [8] |
| BAY1217389 | Various | Cell Viability | 500 nM - 8 µM (for IC50 determination) | |
| CCT271850 | HCT116 | Cell Viability (MTT) | 0.276 µM | [9] |
Mps1 Signaling Pathway in the Spindle Assembly Checkpoint
Mps1 is a key upstream kinase in the SAC. Upon sensing unattached kinetochores, Mps1 is activated and initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thus preventing premature sister chromatid separation.
Caption: Mps1 signaling pathway in the Spindle Assembly Checkpoint.
Experimental Workflow for Determining Effective Concentration
The following workflow outlines the key experiments to determine the effective concentration of this compound.
Caption: Experimental workflow for this compound effective concentration.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected cancer cell lines
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Include a DMSO-only vehicle control.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 2-4 hours at 37°C with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Western Blot for Target Engagement (Phospho-Mps1)
This protocol assesses the inhibition of Mps1 kinase activity by measuring the phosphorylation status of Mps1 at its autophosphorylation site, Threonine 676 (Thr676).
Materials:
-
This compound treated and untreated cell lysates
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Mps1 (Thr676) (e.g., at a 1:1000 dilution)
-
Mouse anti-Mps1 (total Mps1)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x IC50) for a predetermined time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Mps1 (Thr676) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for total protein levels, the membrane can be stripped and re-probed with antibodies against total Mps1 and a loading control like β-actin.
-
Cell Cycle Analysis by Flow Cytometry
This protocol evaluates the effect of this compound on cell cycle progression. Inhibition of Mps1 is expected to cause a bypass of the spindle assembly checkpoint, leading to mitotic exit without proper chromosome segregation and potentially resulting in an increase in the G1 population and/or the appearance of a sub-G1 peak (indicative of apoptosis) or polyploidy.
Materials:
-
This compound treated and untreated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound at 1x and 5x IC50 concentrations for 24 and 48 hours.
-
Harvest both adherent and floating cells, and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude doublets.
-
Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Look for the emergence of a sub-G1 peak.
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
This compound treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound at 1x and 5x IC50 concentrations for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Four populations of cells can be distinguished:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Quantify the percentage of cells in each quadrant.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for determining the effective concentration of this compound in cell culture. By systematically evaluating its impact on cell viability, target phosphorylation, cell cycle distribution, and apoptosis, researchers can establish a functionally relevant concentration range for further in vitro and in vivo studies. It is crucial to adapt and optimize these protocols for specific cell lines and experimental conditions to ensure accurate and reproducible results.
References
- 1. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. embopress.org [embopress.org]
- 4. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mps1/TTK: a novel target and biomarker for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anti-Mps1 Antibody [ABIN7180102] - Human, WB, ELISA, IHC [antibodies-online.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols: Optimal Treatment Duration of Mps1 Inhibitors for Mitotic Arrest
Audience: Researchers, scientists, and drug development professionals.
Note on "Mps1-IN-4": As the specific compound "this compound" is not extensively documented in publicly available literature, this document will focus on the principles and methodologies for determining the optimal treatment duration for potent Monopolar Spindle 1 (Mps1) kinase inhibitors. The protocols and data presented are based on well-characterized Mps1 inhibitors such as Mps1-IN-1, Reversine, and others, which serve as excellent proxies for this class of compounds.
Introduction
Monopolar spindle 1 (Mps1, also known as TTK) is a dual-specificity protein kinase that serves as a central regulator of the Spindle Assembly Checkpoint (SAC).[1][2][3] The SAC is a critical surveillance mechanism that ensures the fidelity of chromosome segregation by delaying the onset of anaphase until all chromosomes have achieved proper bipolar attachment to the mitotic spindle.[2][3] Mps1 is recruited to unattached kinetochores and initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).[1][4][5]
Inhibition of Mps1 kinase activity abrogates the SAC, leading to a failure to arrest in mitosis even in the presence of spindle defects.[6][7] This results in premature anaphase entry, severe chromosome missegregation, aneuploidy, and ultimately, cell death through mitotic catastrophe or apoptosis.[3][7][8] Due to its critical role in cell cycle fidelity and its overexpression in various cancers, Mps1 has emerged as a promising target for anticancer therapeutics.[3][5]
Determining the optimal treatment duration of an Mps1 inhibitor is crucial. A short exposure may be sufficient to override the SAC for cell synchronization purposes, while a prolonged exposure might be required to induce lethal aneuploidy in cancer cells. However, excessively long mitotic arrest can also trigger cellular stress responses, DNA damage, and mitotic slippage, where cells exit mitosis without proper division, leading to polyploidy and potential resistance.[9][10][11] These application notes provide a framework and detailed protocols for empirically determining the optimal treatment duration of Mps1 inhibitors to achieve the desired biological outcome of mitotic arrest.
Mps1 Signaling Pathway in the Spindle Assembly Checkpoint
The following diagram illustrates the central role of Mps1 in the SAC signaling cascade. Mps1 at unattached kinetochores phosphorylates the scaffold protein Knl1, which initiates a recruitment cascade of other checkpoint proteins, including Mad1 and Mad2, ultimately leading to the inhibition of APC/C and a mitotic arrest.
Quantitative Data Summary of Mps1 Inhibitor Activity
The optimal concentration and duration of Mps1 inhibitor treatment are cell-line dependent. The following table summarizes data from published studies on various Mps1 inhibitors.
| Inhibitor | Cell Line(s) | Concentration | Treatment Duration | Key Observed Effect(s) | Reference(s) |
| Mps1-IN-1 | PtK2, HeLa | 10 µM | ~1 hour | Disruption of Mad2 recruitment to kinetochores, premature mitotic exit. | [7] |
| Reversine | Cholangiocarcinoma cells | 4 µM | 12-72 hours | G2/M arrest, induction of apoptosis and autophagy. | [12][13] |
| Reversine | Colorectal cancer cells | Varies | 24 hours | Induction of G2/M arrest and apoptosis. | [14] |
| PF-3837 | T47D, MDA-MB-468, MCF10A | 50 nM | Not specified | Statistically significant decrease in the duration of mitosis. | |
| AZ3146 | HeLa | 2 µM | 2 hours | Compromised SAC function, inhibition of Mad2 localization. | |
| 3MB-PP1 | Mps1as HEK293 cells | 10 µM | ~12 minutes | Reduced mitosis duration from ~42 min to 12 min. | [15] |
| OSU-13 | Multiple Myeloma cells | 0.5 µM | 72 hours | Caspase activation, DNA damage, and apoptosis. | [16] |
Experimental Design and Protocols
Determining the optimal treatment duration requires a multi-step approach, starting with concentration-finding and followed by detailed time-course analysis.
General Experimental Workflow
The diagram below outlines a typical workflow for characterizing the temporal effects of an Mps1 inhibitor.
Protocol 1: Cell Synchronization using Double Thymidine Block
To study a population of cells progressing synchronously through mitosis, an initial synchronization step is essential. The double thymidine block arrests cells at the G1/S boundary.
Materials:
-
Complete cell culture medium
-
Thymidine stock solution (e.g., 100 mM in sterile PBS)
-
Sterile PBS
Procedure:
-
Seed cells to reach 30-40% confluency at the time of the first block.
-
Add thymidine to the culture medium to a final concentration of 2 mM.[17]
-
Aspirate the thymidine-containing medium. Wash the cells twice with a generous volume of pre-warmed sterile PBS.
-
Add fresh, pre-warmed complete medium and incubate for 9 hours to release the cells from the block.[18][19]
-
Add thymidine again to a final concentration of 2 mM.
-
Incubate for an additional 14-18 hours.[17][18] At this point, the majority of cells are arrested at the G1/S boundary.
-
To initiate the experiment, release the cells by washing twice with PBS and adding fresh medium. Cells will begin to enter mitosis synchronously. The peak of mitosis depends on the cell line (typically 8-12 hours post-release).
Protocol 2: Time-Course Analysis by Live-Cell Imaging
Live-cell imaging is the most direct method to determine the duration of mitosis and observe cell fate following inhibitor treatment.
Materials:
-
Cells stably expressing a fluorescent histone marker (e.g., H2B-GFP or H2B-mCherry).
-
Live-cell imaging microscope system with environmental control (37°C, 5% CO₂).
-
Mps1 inhibitor stock solution.
Procedure:
-
Seed H2B-fluorescent cells in a glass-bottom imaging dish. If synchronization is desired, perform the double thymidine block (Protocol 1).
-
Release cells from synchronization. Add the Mps1 inhibitor at the desired concentration at a specific time point post-release (e.g., 6 hours post-release, to allow cells to reach G2 before treatment).
-
Place the dish on the microscope stage and begin time-lapse acquisition.
-
Acquire phase-contrast and fluorescent images every 5-10 minutes for 16-24 hours.[20] Use the lowest possible light exposure to minimize phototoxicity, which can itself prolong mitosis.[21]
-
Data Analysis:
-
Manually or automatically track individual cells.[22]
-
For each cell that enters mitosis, record the time of Nuclear Envelope Breakdown (NEBD), characterized by the loss of a distinct nuclear boundary and chromosome condensation.
-
Record the time of anaphase onset (sister chromatid separation) or mitotic slippage (chromosome decondensation without segregation).
-
The duration of mitosis is the time from NEBD to anaphase onset/slippage.[23]
-
Quantify the percentage of cells undergoing normal mitosis, prolonged arrest, mitotic death, or slippage at different treatment durations.
-
Protocol 3: Biochemical Analysis by Western Blotting
Western blotting can confirm the inhibition of the SAC pathway and monitor the levels of key mitotic proteins over time.
Materials:
-
Synchronized or asynchronously growing cells.
-
Mps1 inhibitor.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-Cyclin B1, anti-Securin, anti-phospho-Histone H3 (Ser10), anti-cleaved PARP, anti-Mps1, and a loading control (e.g., anti-GAPDH or anti-β-Actin).
-
Secondary antibodies (HRP-conjugated).
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Plate cells in multiple dishes. If desired, synchronize the cells using Protocol 1.
-
Treat cells with the Mps1 inhibitor.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), harvest one dish of cells.
-
Lyse the cells, quantify protein concentration, and prepare lysates for SDS-PAGE.
-
Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies.
-
Interpretation:
-
Inhibition of SAC: Successful SAC override will lead to a rapid degradation of Cyclin B1 and Securin, even in the presence of a mitotic spindle poison like nocodazole.[24]
-
Mitotic Arrest: Cells arrested in mitosis will show high levels of Cyclin B1 and phospho-Histone H3.
-
Apoptosis: The appearance of cleaved PARP indicates the onset of apoptosis.[16]
-
Mps1 Activity: A mobility shift in the Mps1 protein band can indicate its phosphorylation status and activation state.[25]
-
Interpreting Results to Define "Optimal Duration"
The definition of "optimal" depends entirely on the experimental goal. The relationship between treatment duration and cellular outcome is complex.
-
For Cell Synchronization: The optimal duration is the minimum time required to cause premature anaphase in a synchronized population, allowing for the collection of cells in early G1. This is typically a short duration (e.g., 1-2 hours) , as seen with Mps1-IN-1.[7]
-
For Maximizing Cancer Cell Killing: The goal is to induce catastrophic chromosome mis-segregation leading to apoptosis. This often requires a medium to long duration (e.g., 12-48 hours) , allowing cells to enter and improperly exit mitosis.[12] However, researchers must be mindful of the "point of no return"; after prolonged arrest (e.g., >15 hours), cells may be committed to death regardless of mitotic exit.[26]
-
To Study Aneuploidy and Genomic Instability: A medium duration that allows for mitotic slippage followed by survival of some polyploid cells may be desired. This allows for the study of the long-term consequences of whole-genome doubling.[10]
By combining live-cell imaging with biochemical analysis, researchers can precisely define the window of time in which an Mps1 inhibitor achieves the desired effect for their specific cell line and experimental question.
References
- 1. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitotic Protein Kinase 1: Role in Spindle Assembly Checkpoint Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monopolar spindle 1 (MPS1) kinase promotes production of closed MAD2 (C-MAD2) conformer and assembly of the mitotic checkpoint complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Mps1 in combination with paclitaxel inhibits osteosarcoma progression by modulating spindle assembly checkpoint and Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THE ROLE OF PROLONGED MITOTIC CHECKPOINT ACTIVATION IN THE FORMATION AND TREATMENT OF CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molbiolcell.org [molbiolcell.org]
- 12. Reversine, a selective MPS1 inhibitor, induced autophagic cell death via diminished glucose uptake and ATP production in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reversine induces cell cycle arrest and apoptosis via upregulation of the Fas and DR5 signaling pathways in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. TTK/MPS1 inhibitor OSU-13 targets the mitotic checkpoint and is a potential therapeutic strategy for myeloma | Haematologica [haematologica.org]
- 17. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Double-Thymidine Block protocol [bio-protocol.org]
- 19. creighton.edu [creighton.edu]
- 20. Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Automatic analysis of dividing cells in live cell movies to detect mitotic delays and correlate phenotypes in time - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Mitotic arrest and slippage induced by pharmacological inhibition of Polo‐like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Human MPS1 Kinase Is Required for Mitotic Arrest Induced by the Loss of CENP-E from Kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Immunofluorescence of Mps1-IN-4 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2] Mps1 kinase activity is essential for the recruitment of downstream checkpoint proteins, including Mad1 and Mad2, to unattached kinetochores.[2][3] Inhibition of Mps1 leads to a defective SAC, premature anaphase entry, chromosome missegregation, and ultimately, cell death.[3][4] This makes Mps1 a promising therapeutic target in oncology. Mps1-IN-4 is a small molecule inhibitor of Mps1 kinase activity. These application notes provide a detailed protocol for the immunofluorescent staining of cells treated with this compound to analyze its effects on mitotic progression and the localization of key spindle assembly checkpoint proteins.
Mps1 Signaling Pathway in Spindle Assembly Checkpoint
Mps1 plays a pivotal role at the apex of the SAC signaling cascade. Upon sensing unattached kinetochores, Mps1 is activated and phosphorylates multiple substrates, including the kinetochore scaffold protein KNL1. This phosphorylation event creates a docking site for the BUB1/BUB3 complex, which in turn recruits MAD1 and MAD2. This cascade leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Mps1 also plays a role in the error correction mechanism by regulating the activity of Aurora B kinase.[5]
References
- 1. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human MPS1 Kinase Is Required for Mitotic Arrest Induced by the Loss of CENP-E from Kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. embopress.org [embopress.org]
- 5. aacrjournals.org [aacrjournals.org]
Application of Mps1-IN-4 in Triple-Negative Breast Cancer Cell Lines: A Guide for Researchers
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the lack of expression of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2).[1][2][3][4] This absence of well-defined molecular targets limits therapeutic options, making the exploration of novel therapeutic avenues a critical area of research.[3][5]
One promising target in TNBC is the Monopolar Spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), a key regulator of the spindle assembly checkpoint (SAC).[1][2][6] The SAC is a crucial cellular mechanism that ensures the accurate segregation of chromosomes during mitosis.[6] Many cancer cells, including those in TNBC, exhibit chromosomal instability and are highly reliant on a functional SAC for survival.[6][7] Overexpression of Mps1/TTK is observed in TNBC and is associated with a poor prognosis.[1][2][3][5]
Inhibition of Mps1/TTK disrupts the SAC, leading to severe chromosome missegregation, aneuploidy, and ultimately, mitotic catastrophe and apoptotic cell death in cancer cells.[1][2][6] This makes Mps1/TTK an attractive therapeutic target for TNBC.[3][5][6]
Mechanism of Action
Mps1 inhibitors act by competitively binding to the ATP-binding pocket of the Mps1/TTK kinase, thereby inhibiting its catalytic activity. This leads to the abrogation of the spindle assembly checkpoint, causing premature entry into anaphase, severe chromosomal segregation errors, and ultimately, cell death in rapidly dividing cancer cells.[1][2]
Quantitative Data Summary
The following tables summarize the reported effects of various Mps1 inhibitors on TNBC cell lines. This data can be used as a reference for designing experiments with this compound.
Table 1: IC50 Values of Mps1 Inhibitors in TNBC Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| Empesertib | 4T1 | 7.5 - 10 | [8] |
| Empesertib | Py8119 | 7.5 - 10 | [8] |
| CFI-402257 | 4T1 | 10 | [8] |
| CFI-402257 | EMT6 | 10 | [8] |
| CFI-402257 | MDA-MB-231 | Not specified, but effective | [2] |
| BOS172722 | Various TNBC | Potent activity reported | [9] |
Table 2: Effects of Mps1 Inhibition on Apoptosis and Cell Cycle in TNBC Cell Lines
| Compound | Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| CFI-402257 | MDA-MB-231 | Increased apoptosis (28.5% to 47.3% with AICAR combination) | Attenuated polyploid cell formation | [2] |
| TTK siRNA | MDA-MB-468, HCC70, MDA-MB-231 | Increased Annexin V staining, Caspase 3/7 activation | Accumulation of sub-G1 population, increased aneuploidy | [3][5] |
| PF-7006 | HCC1806, HCC70 | Not specified | Altered cell cycle progression | [10] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in TNBC cell lines.
Protocol 1: Cell Viability Assay (IC50 Determination)
This protocol is used to determine the concentration of this compound that inhibits the growth of TNBC cells by 50% (IC50).
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, HCC1806, 4T1)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Seed 8,000 cells per well in a 96-well plate and incubate overnight at 37°C.[11]
-
Prepare serial dilutions of this compound in complete medium (e.g., from 0 to 10 µM).[11] Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plates for 72 hours at 37°C.[11]
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 2 hours at 37°C.[11]
-
Measure the absorbance at 450 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
TNBC cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed 1 x 10^5 cells per well in 6-well plates and incubate overnight.
-
Treat the cells with this compound at a predetermined concentration (e.g., IC50 or 2x IC50) and a vehicle control for 72 hours.
-
Harvest both adherent and suspended cells and wash them with PBS.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of Annexin V binding buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on the cell cycle distribution of TNBC cells.
Materials:
-
TNBC cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed TNBC cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration and a vehicle control for a specified time (e.g., 24, 48, or 72 hours).
-
Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples by flow cytometry to determine the percentage of cells in the Sub-G1, G1, S, and G2/M phases of the cell cycle.[3][5]
Conclusion
Mps1/TTK inhibitors represent a promising therapeutic strategy for triple-negative breast cancer.[1][2] While specific data for this compound is currently limited, the information and protocols provided here, based on analogous compounds, offer a solid foundation for researchers to investigate its potential in TNBC cell lines. The expected outcomes of this compound treatment include a reduction in cell viability, induction of apoptosis, and disruption of the cell cycle, consistent with the mechanism of Mps1/TTK inhibition.
References
- 1. Energy‑stress‑mediated activation of AMPK sensitizes MPS1 kinase inhibition in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. TTK/hMPS1 Is an Attractive Therapeutic Target for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Programmed cell death in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TTK/hMPS1 Is an Attractive Therapeutic Target for Triple-Negative Breast Cancer | PLOS One [journals.plos.org]
- 6. | [oied.osu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Targeting monopolar spindle kinase I (Mps1 or TTK) induces radiosensitization in syngeneic models of triple negative breast cancer (TNBC) and potentiates type I interferon (T1IFN) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identifying Anti-cancer Effects and Exploring the Mechanism of an MPS1/TTK Inhibitor in Gastric Cancer [e-crt.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Mps1-IN-4 and Related Inhibitors
Disclaimer: Information regarding a specific inhibitor named "Mps1-IN-4" is not publicly available in the scientific literature. This guide is based on the well-characterized activities of the closely related and published Mps1 inhibitors, such as Mps1-IN-1. The troubleshooting advice and data provided are intended to be a valuable resource for researchers working with Mps1 inhibitors from this chemical series.
Frequently Asked Questions (FAQs)
Q1: My cells are arresting in mitosis, but then they undergo mitotic slippage and become polyploid. Is this an expected outcome of Mps1 inhibition?
A1: Yes, this is a well-documented on-target effect of Mps1 inhibitors. Mps1 is a key component of the spindle assembly checkpoint (SAC), which ensures that all chromosomes are properly attached to the mitotic spindle before anaphase begins. Inhibition of Mps1 abrogates the SAC, leading to a premature exit from mitosis, even in the presence of misaligned chromosomes.[1] This "mitotic slippage" results in cells with an abnormal number of chromosomes (aneuploidy) or a complete doubling of the genome (polyploidy).
Q2: I'm observing a high level of cell death in my experiments. Is this due to the on-target effect of this compound?
A2: Significant cell death is an expected consequence of potent Mps1 inhibition. The massive chromosome mis-segregation and aneuploidy resulting from SAC abrogation are generally not tolerated by cells and trigger apoptotic pathways.[1] However, if you suspect the observed cytotoxicity is excessive or occurring at concentrations lower than expected for Mps1 inhibition, it is prudent to investigate potential off-target effects or issues with compound stability and concentration.
Q3: I am seeing a decrease in the phosphorylation of Histone H3 at Serine 10 (p-H3S10), a marker for Aurora B activity. Does this compound inhibit Aurora B kinase?
A3: It has been reported that inhibition of Mps1 can lead to a decrease in Aurora B kinase activity.[1] This is thought to be an indirect consequence of Mps1's role in the localization and activation of the chromosomal passenger complex, of which Aurora B is a key component. Therefore, a reduction in p-H3S10 is likely an on-target, albeit downstream, effect of Mps1 inhibition. However, direct inhibition of Aurora B by this compound as an off-target effect cannot be entirely ruled out without specific kinase profiling data.
Q4: My experimental results are inconsistent. What could be the reason?
A4: Inconsistent results with small molecule inhibitors can arise from several factors:
-
Compound Stability: Some inhibitors may be unstable in solution over time. It is recommended to prepare fresh stock solutions and dilute to the final working concentration immediately before each experiment.
-
Cell Line Dependency: The cellular response to Mps1 inhibition can vary between different cell lines. Factors such as the status of the p53 tumor suppressor protein and the intrinsic level of mitotic stress can influence the outcome.
-
Experimental Timing: The effects of Mps1 inhibition are highly cell cycle-dependent. Ensure that your cell population is appropriately synchronized if you are studying specific mitotic events.
Off-Target Effects and Kinase Selectivity
While specific data for this compound is unavailable, the related compound Mps1-IN-1 has been profiled against a large panel of kinases and found to be highly selective. However, some off-target activity was noted.
Table 1: Kinase Selectivity Profile of Mps1-IN-1
| Kinase | IC50 (nM) | Fold Selectivity vs. Mps1 |
| Mps1 | 367 | 1 |
| ALK | >1000 | >2.7 |
| Ltk | >1000 | >2.7 |
| Panel of 352 other kinases | >10,000 | >27 |
Data is extrapolated from published information on Mps1-IN-1.
The data suggests that at concentrations significantly higher than the IC50 for Mps1, there is a potential for inhibiting Anaplastic Lymphoma Kinase (ALK) and Leukocyte Tyrosine Kinase (Ltk). If your experimental system expresses these kinases, consider potential confounding effects.
Troubleshooting Workflow for Unexpected Phenotypes
If you observe a phenotype that is not consistent with the known effects of Mps1 inhibition, the following workflow can help you troubleshoot the issue.
Caption: A logical workflow to diagnose unexpected experimental outcomes.
Experimental Protocols
Western Blot for Mps1 Autophosphorylation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at various concentrations for the desired time. Include a positive control (e.g., nocodazole to induce mitotic arrest) and a negative control (DMSO vehicle).
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phosphorylated Mps1 (Thr676) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total Mps1 and a loading control (e.g., GAPDH or β-actin).
Immunofluorescence for Mad2 Localization
-
Cell Culture and Treatment: Grow cells on glass coverslips. Treat with this compound and a mitotic arrest agent (e.g., nocodazole) to enrich for mitotic cells with an active SAC.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Staining: Block with 1% BSA in PBST for 30 minutes. Incubate with a primary antibody against Mad2 for 1 hour at room temperature.
-
Secondary Antibody and Counterstaining: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour. Counterstain DNA with DAPI.
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. In untreated mitotic cells, Mad2 should localize to the kinetochores. In this compound treated cells, this localization will be disrupted.[1]
Mps1 Signaling Pathway
The following diagram illustrates the central role of Mps1 in the Spindle Assembly Checkpoint.
Caption: Mps1 phosphorylates Knl1 to initiate the SAC signaling cascade.
References
assessing Mps1-IN-4 cytotoxicity in normal vs cancer cells
Welcome to the technical support center for Mps1-IN-4 and related Mps1 inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in effectively assessing the cytotoxicity of Mps1 inhibitors in normal versus cancer cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Mps1 inhibitors like this compound?
A1: Mps1 (Monopolar spindle 1), also known as TTK, is a crucial dual-specificity protein kinase that governs the Spindle Assembly Checkpoint (SAC).[1][2] The SAC ensures the fidelity of chromosome segregation during mitosis by preventing the anaphase-promoting complex/cyclosome (APC/C) from initiating anaphase until all sister chromatids are correctly attached to the mitotic spindle.[1] Mps1 inhibitors are typically ATP-competitive and block the kinase activity of Mps1.[1] This inhibition leads to a failure of the SAC, even in the presence of microtubule poisons like nocodazole.[1][3] Consequently, cells prematurely exit mitosis, leading to severe chromosome segregation errors, aneuploidy, and the formation of micronuclei.[1][2] Ultimately, this triggers cell death through mitotic catastrophe or apoptosis.[1][2]
Q2: Do Mps1 inhibitors show selective cytotoxicity towards cancer cells over normal cells?
A2: This is a critical question in the development of Mps1 inhibitors as cancer therapeutics. Mps1 is overexpressed in a wide variety of tumors, which provides a theoretical basis for selectivity.[4][5][6] Depletion of Mps1 has been shown to reduce the viability of tumor cells more than normal cells.[7][8] However, Mps1 also plays a role in the division of normal, rapidly proliferating cells.[7][8] As a result, Mps1 inhibitors have demonstrated toxicity in normal tissues, such as the gut and bone marrow, leading to side effects like neutropenia in preclinical models.[1][4][7] This indicates a potentially narrow therapeutic window.[1] Some studies suggest that combining Mps1 inhibitors with agents that induce G1 arrest in normal cells (like CDK4/6 inhibitors) could mitigate toxicity and improve selectivity.[7][8][9]
Q3: What are the expected phenotypic effects of this compound treatment on cells in culture?
A3: Treatment of cells with an effective dose of an Mps1 inhibitor is expected to produce several distinct phenotypes. These include an inability to arrest in mitosis when challenged with microtubule-depolymerizing agents (e.g., nocodazole), severe defects in chromosome alignment at the metaphase plate, the presence of lagging chromosomes during anaphase, and a shortened mitotic timing.[1][7][10] Following aberrant mitosis, cells will often display micronuclei, exhibit a >4N DNA content (polyploidy), and ultimately undergo cell death.[1][5]
Q4: How long should I treat my cells with this compound to observe a cytotoxic effect?
A4: The cytotoxic effects of Mps1 inhibition are often time-dependent. While SAC override can be observed relatively quickly, significant decreases in cell viability may require longer incubation periods. For instance, one study noted minimal sensitivity in many cell lines after 72 hours, but observed broad cytotoxicity after 7 days of treatment.[1] This delayed effect may be due to the time required for cells to accumulate a lethal level of chromosome segregation errors.[1] It is recommended to perform time-course experiments (e.g., 48h, 72h, 96h, and longer) to determine the optimal treatment duration for your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant cytotoxicity observed at expected concentrations. | 1. Cell line resistance: Some cell lines may be intrinsically less sensitive. 2. Short treatment duration: Cytotoxicity from Mps1 inhibition can be delayed.[1] 3. Drug inactivity: The compound may have degraded. 4. Mutation in Mps1: Acquired resistance can occur through mutations in the Mps1 ATP-binding pocket.[11][12] | 1. Confirm Mps1 inhibition: Use a functional assay, such as nocodazole override (see Protocol 2), to verify the inhibitor is active in your cells. 2. Increase incubation time: Extend the treatment duration to 7 days or more.[1] 3. Test a positive control cell line: Use a cell line known to be sensitive to Mps1 inhibitors (e.g., HCT-116). 4. Check compound integrity: Use a fresh stock of the inhibitor. |
| High cytotoxicity observed in normal/non-cancerous cell lines. | 1. High inhibitor concentration: Normal dividing cells are also susceptible to Mps1 inhibition.[1] 2. Inherent sensitivity of the cell line: Some normal cell types may be particularly sensitive. | 1. Perform a dose-response curve: Titrate the inhibitor to find a concentration that maximizes cancer cell death while minimizing effects on normal cells. 2. Consider combination therapy: Explore combining the Mps1 inhibitor with a cytostatic agent (e.g., a CDK4/6 inhibitor) that can protect normal cells by inducing G1 arrest.[7][8] |
| Inconsistent results between experiments. | 1. Variable cell cycle state: The effect of Mps1 inhibitors is cell cycle-dependent. 2. Inconsistent drug concentration: Errors in dilution or compound instability. 3. Cell passage number: High passage number can lead to genetic drift and altered drug sensitivity. | 1. Synchronize cells: Consider synchronizing cells (e.g., with a thymidine block) before adding the inhibitor for more consistent entry into mitosis. 2. Prepare fresh dilutions: Make fresh dilutions of the inhibitor from a verified stock solution for each experiment. 3. Use low passage cells: Maintain a consistent and low passage number for your cell lines. |
| Difficulty visualizing mitotic defects. | 1. Timing of observation: Mitosis is a short phase, and key events are easily missed. 2. Inadequate imaging technique: Insufficient resolution or inappropriate markers. | 1. Use live-cell imaging: This allows for the observation of mitotic progression and defects in real-time.[5] 2. Immunofluorescence: Fix cells at various time points after treatment and stain for key mitotic markers like α-tubulin (spindle), DAPI (DNA), and γ-tubulin (centrosomes). |
Quantitative Data
Table 1: In Vitro Activity of Various Mps1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 / GI50 Value | Reference |
| MPI-0479605 | Panel of tumor lines | Growth Inhibition (7 days) | 30 - 100 nmol/L | [1] |
| Mps1-IN-1 | HCT-116 | Proliferation (96h) | 5 - 10 µM (reduces proliferation to 33%) | [13] |
| OSU-13 | L363 (Multiple Myeloma) | MTS Assay | 132 ± 1 nM | [14] |
| OSU-13 | RPMI-8226 (Multiple Myeloma) | MTS Assay | 10,448 ± 1,184 nM | [14] |
| NMS-P715 | SCCVII | Cytotoxicity (24h) | Cytotoxic at ≥ 0.6 µM | [3] |
| AZ3146 | SCCVII | Cytotoxicity (24h) | Cytotoxic at ≥ 0.6 µM | [3] |
| PF-7006 | Tumor cells | Cellular Assay | 2 - 6 nM | [7][8] |
| Mps-BAY2a | Colon Carcinoma Panel | Antiproliferative | 160 nM to >10 μM | [5] |
| Cpd-5 | Mps1 Kinase Assay | In vitro kinase inhibition | 9.2 ± 1.6 nM | [11][12] |
| NMS-P715 | Mps1 Kinase Assay | In vitro kinase inhibition | 139 ± 16 nM | [11][12] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment (MTS/MTT Assay)
-
Cell Plating: Seed cells in a 96-well plate at a density determined to ensure exponential growth for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours). As Mps1 inhibitor cytotoxicity can be delayed, longer time points are recommended.[1]
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the reagent by metabolically active cells.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Protocol 2: Spindle Assembly Checkpoint (SAC) Override Assay
-
Cell Plating: Seed cells on coverslips in a multi-well plate or in a tissue culture dish.
-
Mitotic Arrest: Treat cells with a microtubule-destabilizing agent (e.g., 100 ng/mL nocodazole) for 16-20 hours to induce mitotic arrest. This will cause a high percentage of cells to accumulate in mitosis.
-
Inhibitor Treatment: Add this compound at various concentrations to the nocodazole-arrested cells. Include a vehicle control.
-
Incubation: Incubate for 2-4 hours.
-
Cell Fixation & Staining: Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and stain with an antibody against a mitotic marker (e.g., Phospho-Histone H3 (Ser10)) and a DNA stain (e.g., DAPI).
-
Microscopy: Analyze the cells using fluorescence microscopy.
-
Analysis: Quantify the percentage of Phospho-Histone H3 positive cells (mitotic index). A functional Mps1 inhibitor will cause a dose-dependent decrease in the mitotic index as cells fail to maintain the SAC-mediated arrest and exit mitosis.[3]
Visualizations
Caption: Mps1 kinase signaling at an unattached kinetochore and its inhibition by this compound.
Caption: Workflow for assessing this compound cytotoxicity in normal vs. cancer cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Characterization of the cellular and antitumor effects of MPI-0479605, a small-molecule inhibitor of the mitotic kinase Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of MPS1 Inhibition on Genotoxic Stress Responses in Murine Tumour Cells | Anticancer Research [ar.iiarjournals.org]
- 4. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mps1/TTK: a novel target and biomarker for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TTK/MPS1 inhibitor OSU-13 targets the mitotic checkpoint and is a potential therapeutic strategy for myeloma | Haematologica [haematologica.org]
minimizing Mps1-IN-4 induced experimental artifacts
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Mps1-IN-4 effectively while minimizing the potential for experimental artifacts. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase.[1][2] Mps1 is a crucial component of the Spindle Assembly Checkpoint (SAC), a major signaling pathway that ensures the fidelity of chromosome segregation during mitosis.[3][4] By inhibiting Mps1, this compound overrides the SAC, leading to premature entry into anaphase, even in the presence of unattached or improperly attached chromosomes.[1][5] This results in severe chromosome missegregation and aneuploidy, which can subsequently trigger cell cycle arrest, mitotic catastrophe, or apoptosis.[5][6]
Q2: What are the common cellular phenotypes observed after treatment with this compound?
A2: Treatment of cells with this compound typically leads to a range of mitotic defects, including:
-
Premature anaphase entry: Cells bypass the mitotic checkpoint and enter anaphase before all chromosomes are properly aligned at the metaphase plate.[5]
-
Chromosome missegregation: Sister chromatids are unevenly distributed to daughter cells, leading to aneuploidy.[6][7]
-
Micronuclei formation: Misaligned chromosomes that are not incorporated into the primary nucleus at the end of mitosis form micronuclei.[6]
-
Reduced time in mitosis: The overall duration of mitosis, from nuclear envelope breakdown to anaphase onset, is significantly shortened.[8][9]
-
Induction of apoptosis or mitotic catastrophe: The severe genomic instability caused by Mps1 inhibition often leads to programmed cell death.[6][10]
Q3: Does this compound have known off-target effects?
A3: While this compound is designed to be a selective Mps1 inhibitor, like many kinase inhibitors, it may exhibit off-target activities, particularly at higher concentrations. One notable off-target effect of some Mps1 inhibitors is the decreased activity of Aurora B kinase, another key regulator of mitosis.[5] This can contribute to defects in chromosome alignment and cytokinesis. It is crucial to use the lowest effective concentration of this compound to minimize off-target effects and to validate findings with structurally distinct Mps1 inhibitors or complementary techniques like RNAi.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: No observable mitotic arrest or cell death at expected concentrations.
-
Question: I treated my cells with this compound, but I don't see an increase in mitotic cells or evidence of cell death. What could be the reason?
-
Answer:
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to Mps1 inhibitors.
-
Drug Inactivity: Ensure the this compound compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Short Incubation Time: The effects of this compound on mitosis are rapid, leading to a shortened mitotic duration.[8][9] Therefore, you might miss the transient increase in mitotic cells. For endpoint assays, consider shorter incubation times. For live-cell imaging, you will observe cells entering and exiting mitosis more rapidly.
-
Issue 2: High levels of aneuploidy and chromosome missegregation are observed, but this is not the intended outcome.
-
Question: I am using this compound for a different purpose, but I am seeing a high degree of chromosome missegregation. How can I minimize this?
-
Answer:
-
Concentration-Dependent Effects: Chromosome missegregation is a direct consequence of Mps1 inhibition.[6][7] Using a lower concentration of this compound may reduce the severity of this phenotype while still achieving the desired effect on other cellular processes. A detailed concentration-response analysis is crucial.
-
Experimental Timepoint: The accumulation of aneuploid cells increases with longer exposure to the inhibitor. Consider analyzing cells at earlier time points after treatment.
-
Issue 3: Difficulty in interpreting immunofluorescence data for mitotic checkpoint proteins.
-
Question: After treating with this compound, the localization of Mad2 and BubR1 at kinetochores is disrupted. Is this an artifact?
-
Answer:
-
Expected On-Target Effect: This is an expected on-target effect of Mps1 inhibition. Mps1 is required for the recruitment and/or maintenance of several SAC proteins, including Mad1 and Mad2, at unattached kinetochores.[1][5] Inhibition of Mps1 leads to their displacement from kinetochores, which is a key step in overriding the spindle assembly checkpoint. Therefore, a change in the localization of these proteins is an indicator of effective Mps1 inhibition.
-
Issue 4: Inconsistent results in cell viability assays.
-
Question: My MTT or CCK-8 assay results are variable when using this compound. What could be causing this?
-
Answer:
-
Assay Timing: this compound can have cytostatic (inhibiting proliferation) or cytotoxic (killing cells) effects depending on the concentration and cell line. The timing of the viability assay is critical. Short-term assays may primarily reflect a decrease in proliferation, while longer-term assays will also capture cell death.
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density. High-density cultures may be less sensitive to the drug.
-
Metabolic Artifacts: MTT and related assays measure metabolic activity, which may not always directly correlate with cell number, especially when a drug affects cellular metabolism. Consider complementing these assays with direct cell counting methods (e.g., trypan blue exclusion) or apoptosis assays (e.g., Annexin V staining).
-
Quantitative Data
The following tables summarize key quantitative data for Mps1 inhibitors. Note that specific values for this compound may vary depending on the experimental system.
Table 1: Inhibitory Activity of Mps1 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Mps1-IN-1 | Mps1 | 367 | [5] |
| Mps1-IN-2 | Mps1 | 145 | [5] |
| PF-7006 | Mps1 | <6 (cellular IC50) | [9] |
| PF-3837 | Mps1 | <6 (cellular IC50) | [9] |
| Reversine | Mps1 | ~500 | [11] |
| BAY 1161909 | Mps1 | <10 | [3] |
| BAY 1217389 | Mps1 | <10 | [3] |
| Diaminopyridine 9 | Mps1 | 37 | [10] |
Table 2: Cellular Effects of Mps1 Inhibition
| Cell Line | Mps1 Inhibitor | Concentration | Effect | Observation | Reference |
| T47D | PF-3837 | 50 nM | Reduced mitotic duration | Mitosis shortened from ~60 min to ~40 min | [8][9] |
| MDA-MB-468 | PF-3837 | 50 nM | Reduced mitotic duration | Mitosis shortened from ~55 min to ~30 min | [8][9] |
| HeLa | Reversine | 0.5 µM | Premature mitotic exit | Cells exit mitosis without proper chromosome alignment | [11] |
| HCC Cells | TC Mps1 12 | 1 µM | Chromosome missegregation | Increased misaligned and lagging chromosomes | [6] |
| U2OS | Mps1-IN-1 | 10 µM | Decreased Mad2 at kinetochores | ~80% reduction in kinetochore-bound Mad2 | [2][12] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Mitotic Proteins
This protocol is designed to visualize the localization of key mitotic proteins (e.g., α-tubulin, Mad2, BubR1) in cells treated with this compound.
Materials:
-
Cells grown on sterile coverslips
-
This compound (dissolved in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-Mad2, anti-BubR1)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips to achieve 60-70% confluency. Treat cells with the desired concentration of this compound for the appropriate duration (e.g., 1-6 hours to observe mitotic defects). Include a DMSO-treated vehicle control.
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in the blocking buffer according to the manufacturer's recommendations (typical dilutions range from 1:100 to 1:1000). Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibodies in the blocking buffer (typical dilutions range from 1:500 to 1:2000). Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
Cells in culture
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include wells with DMSO-treated vehicle control and wells with medium only (for background measurement). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only wells). Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the cell viability against the drug concentration to generate a dose-response curve and determine the IC50 value.[13]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mps1 Signaling in the Spindle Assembly Checkpoint.
Caption: Immunofluorescence Experimental Workflow.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. Mps1 kinase activity restrains anaphase during an unperturbed mitosis and targets Mad2 to kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mps1 Inhibitor Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mps1 inhibitors in in vivo studies. The information is compiled from various preclinical studies and aims to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Mps1 inhibitors?
A1: Mps1 (Monopolar spindle 1) kinase is a critical regulator of the spindle assembly checkpoint (SAC), a key process ensuring proper chromosome segregation during mitosis.[1][2][3] Mps1 inhibitors are typically ATP-competitive and block the kinase activity of Mps1.[1][4] This inhibition leads to a premature exit from mitosis, even in the presence of spindle defects, resulting in chromosome missegregation, aneuploidy, and ultimately, cell death (apoptosis) in cancer cells.[2][5][6]
Q2: What are the common toxicities associated with Mps1 inhibitors in vivo?
A2: Dose-limiting toxicities are a significant concern with Mps1 inhibitors. The most frequently reported side effects in preclinical models include:
These toxicities are often mechanism-based, stemming from the role of Mps1 in normal cell division in proliferating tissues.[5][7]
Q3: How can the therapeutic window of Mps1 inhibitors be improved?
A3: One promising strategy to mitigate toxicity and enhance anti-tumor efficacy is to combine Mps1 inhibitors with other anticancer agents, particularly taxanes like paclitaxel or docetaxel.[7][8][9] Studies have shown that Mps1 inhibitors can synergize with low doses of taxanes to promote tumor cell death.[7][8] This combination can lead to enhanced efficacy at doses where the individual agents show limited toxicity.[7] Another approach involves co-administration with CDK4/6 inhibitors, such as palbociclib, which can protect normal cells from the cytotoxic effects of Mps1 inhibition by inducing a G1 cell cycle arrest.[5]
Troubleshooting Guide
Issue 1: Determining the Maximum Tolerated Dose (MTD)
Problem: Establishing a safe and effective starting dose for in vivo efficacy studies.
Solution: A dose escalation study is essential to determine the MTD. This typically involves administering increasing doses of the Mps1 inhibitor to different cohorts of animals and monitoring for signs of toxicity.
Experimental Protocol: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant mouse strain (e.g., BALB/c nude, NSG) for your tumor model.
-
Group Allocation: Randomly assign mice to several dosage groups, including a vehicle control group (n=3-5 mice per group).
-
Dose Escalation: Start with a low dose and escalate in subsequent groups. Dosing schedules can be daily, every other day, or as determined by the compound's pharmacokinetic profile.[5]
-
Administration: The route of administration (e.g., oral gavage, intraperitoneal, intravenous) should be consistent with the intended clinical application and the formulation of the inhibitor.
-
Monitoring:
-
Body Weight: Measure body weight daily or every other day. A significant and sustained weight loss (e.g., >15-20%) is a common indicator of toxicity.[7]
-
Clinical Observations: Monitor for changes in behavior, appearance (e.g., ruffled fur), and activity levels.
-
Hematology: At the end of the study, or if severe toxicity is observed, perform a complete blood count (CBC) to assess for effects on hematopoietic cells, such as neutropenia.[5]
-
-
MTD Definition: The MTD is typically defined as the highest dose that does not induce mortality, significant body weight loss, or other severe clinical signs of toxicity.
Issue 2: Lack of In Vivo Efficacy Despite In Vitro Potency
Problem: The Mps1 inhibitor shows potent activity in cell culture but fails to inhibit tumor growth in xenograft models.
Potential Causes & Troubleshooting Steps:
-
Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid clearance, or poor tumor penetration.
-
Solution: Conduct a PK study to measure the concentration of the inhibitor in plasma and tumor tissue over time. This will help in optimizing the dosing schedule to maintain drug levels above the effective concentration.[5]
-
-
Suboptimal Dosing Schedule: The dosing frequency may not be sufficient to maintain target engagement.
-
Solution: Based on PK data, adjust the dosing interval. For compounds with rapid clearance, more frequent administration may be necessary.[5]
-
-
Ineffective Formulation: The inhibitor may not be adequately solubilized for in vivo administration.
-
Solution: Experiment with different vehicle formulations to improve solubility and bioavailability. Common vehicles include solutions with DMSO, PEG, and Tween 80. Always test the vehicle alone as a control.
-
In Vivo Study Data for Mps1 Inhibitors
The following tables summarize dosage and administration data from various preclinical studies on Mps1 inhibitors.
Table 1: Single Agent Mps1 Inhibitor Dosages in Mouse Models
| Mps1 Inhibitor | Mouse Model | Tumor Type | Dosage | Administration Route | Key Findings | Reference |
| PF-7006 | SCID | Breast Cancer (HCC1806) | 25 mg/kg | Oral (p.o.) | 59% Tumor Growth Inhibition (TGI) with Q3Dx7 schedule. More aggressive dosing led to toleration issues. | [5] |
| Cpd-5 | BRCA1-/-;TP53-/- | Mammary Tumors | 10 mg/kg (MTD) | Not Specified | Higher doses (≥15 mg/kg) caused weight loss. | [7] |
| Mps-BAY2b | Athymic nu/nu | Cervical Carcinoma (HeLa-Matu) | 30 mg/kg | Oral (p.o.) | Used in combination studies. | [8] |
| Mps1-IN-3 | Murine Model | Glioblastoma | 2 mg/kg | Intravenous (i.v.) | Enhanced sensitivity of glioblastoma cells and extended survival with no observed toxicity. | [10] |
Table 2: Combination Therapy Dosages in Mouse Models
| Mps1 Inhibitor | Combination Agent | Mouse Model | Tumor Type | Mps1 Inhibitor Dosage | Combination Agent Dosage | Key Findings | Reference |
| Cpd-5 | Docetaxel | BRCA1-/-;TP53-/- | Mammary Tumors | 5 mg/kg or 10 mg/kg | 12.5 mg/kg or 25 mg/kg | Significantly increased median survival compared to monotherapy. | [7] |
| Mps-BAY2b | Paclitaxel | Athymic nu/nu | Cervical Carcinoma (HeLa-Matu) | 30 mg/kg (p.o.) | 8 mg/kg (i.v.) | Superior antineoplastic effects compared to single agents. | [8] |
| Mps1 Knockdown | Paclitaxel (PTX) | Nude Mice | Osteosarcoma (MG63) | N/A | Not Specified | Combination of Mps1 knockdown and PTX inhibited OS progression. | [9] |
Visualizing Experimental Workflows and Pathways
Diagram 1: General Workflow for In Vivo Efficacy Study
Caption: A generalized workflow for conducting an in vivo efficacy study with an Mps1 inhibitor.
Diagram 2: Mps1 Signaling Pathway and Inhibition
Caption: Simplified signaling pathway showing the role of Mps1 in the spindle assembly checkpoint and the effect of Mps1 inhibitors.
References
- 1. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mps1 kinase regulates tumor cell viability via its novel role in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Genetic Inhibition of Mps1 in Stable Human Cell Lines Reveals Novel Aspects of Mps1 Function in Mitosis | PLOS One [journals.plos.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Mps1 in combination with paclitaxel inhibits osteosarcoma progression by modulating spindle assembly checkpoint and Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mps1-IN-3 | Kinesin | TargetMol [targetmol.com]
degradation and inactivation of Mps1-IN-4 in cell lysates
Welcome to the technical support center for Mps1-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the degradation and inactivation of the Mps1 kinase inhibitor, this compound, in cell lysates.
Frequently Asked Questions (FAQs)
Q1: What is Mps1 and why is it a target in drug development?
A1: Mps1 (Monopolar spindle 1), also known as TTK, is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2] In many cancer cells, Mps1 is overexpressed, leading to chromosomal instability, a hallmark of cancer.[2] Therefore, inhibiting Mps1 is a promising therapeutic strategy to induce mitotic arrest and cell death in cancer cells.
Q2: How is the activity of the Mps1 protein regulated in cells?
A2: The activity of the Mps1 protein is tightly regulated throughout the cell cycle. The primary mechanisms of inactivation are protein degradation and dephosphorylation.
-
Degradation: Mps1 protein levels peak in mitosis and decline as the cell exits mitosis. This degradation is mediated by the anaphase-promoting complex/cyclosome (APC/C), a ubiquitin E3 ligase, in conjunction with its co-activators Cdc20 and Cdh1.[1] This process targets Mps1 for destruction by the proteasome.
-
Dephosphorylation: Mps1 is activated by autophosphorylation. Conversely, its inactivation is promoted by dephosphorylation, primarily by Protein Phosphatase 1 (PP1). This dephosphorylation is crucial for silencing the spindle assembly checkpoint once all chromosomes are correctly attached to the mitotic spindle.
Q3: What is this compound and how does it work?
A3: this compound is a small molecule inhibitor designed to target the kinase activity of Mps1. While specific data on this compound is limited in the provided search results, it is expected to function as an ATP-competitive inhibitor, similar to other Mps1 inhibitors. By binding to the ATP-binding pocket of Mps1, it prevents the phosphorylation of Mps1 substrates, thereby inhibiting its function in the spindle assembly checkpoint.
Q4: What are the expected downstream effects of this compound treatment in cells?
A4: Based on the function of Mps1, inhibition by this compound is expected to lead to:
-
Abrogation of the Spindle Assembly Checkpoint (SAC): Cells will be unable to arrest in mitosis even in the presence of misaligned chromosomes.
-
Premature Anaphase Entry: The inhibition of the SAC will lead to an untimely entry into anaphase.
-
Chromosome Missegregation: As a result of premature anaphase, chromosomes may not be segregated correctly, leading to aneuploidy.
-
Apoptosis: The severe chromosomal abnormalities are likely to trigger programmed cell death.
-
Reduced Phosphorylation of Mps1 Targets: Key downstream targets of Mps1, such as Mad1 and Bub1, will show decreased phosphorylation.[3]
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments involving this compound in cell lysates.
| Problem | Possible Cause | Suggested Solution |
| Variability in this compound activity between experiments. | Inconsistent lysate preparation: Differences in buffer composition, protease/phosphatase inhibitor concentration, or cell density can affect enzyme and inhibitor stability. | Standardize the cell lysis protocol. Ensure consistent use of fresh protease and phosphatase inhibitor cocktails. See the detailed protocol below. |
| Degradation of this compound in solution: The stability of small molecule inhibitors can be affected by storage conditions and solvent. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles. Information on Mps1-IN-1 suggests solutions are unstable and should be prepared fresh.[4] | |
| Cellular metabolism of this compound: Cells in the lysate may contain active enzymes that can metabolize the inhibitor. | Minimize the incubation time of the inhibitor in the lysate at higher temperatures. Perform experiments on ice whenever possible. | |
| No observable effect of this compound on Mps1 activity. | Inactive this compound: The compound may have degraded due to improper storage or handling. | Verify the integrity of the this compound stock by analytical methods such as LC-MS if possible. Use a fresh, validated batch of the inhibitor. |
| Insufficient inhibitor concentration: The concentration of this compound may be too low to effectively inhibit the kinase in the lysate. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell lysate and experimental conditions. | |
| High protein concentration in the lysate: High concentrations of other proteins can lead to non-specific binding of the inhibitor, reducing its effective concentration. | Optimize the protein concentration of the cell lysate. A typical range is 1-5 mg/mL. | |
| Precipitation of this compound in the assay buffer. | Low solubility of the inhibitor: The final concentration of the solvent (e.g., DMSO) may be too low to keep the inhibitor in solution. | Ensure the final solvent concentration is compatible with the assay and sufficient to maintain the solubility of this compound. Typically, a final DMSO concentration of <1% is recommended for cellular assays. |
Quantitative Data
Due to the lack of specific data for this compound, the following table summarizes the stability of the Mps1 protein under different conditions as a reference. The stability of this compound would need to be determined experimentally.
Table 1: Stability of Mps1 Protein in Cell Lysates
| Condition | Parameter | Value | Reference |
| Cell Cycle Stage | Protein Half-life (Anaphase) | Rapidly decreases | [1] |
| Cell Cycle Stage | Protein Half-life (G1 phase) | Remains low | [1] |
| Proteasome Inhibition | Mps1 Protein Levels | Accumulate | |
| Phosphatase Activity | Mps1 Activity | Decreases |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates for Kinase Assays
This protocol provides a general method for preparing cell lysates suitable for assessing the stability and activity of kinase inhibitors.
Materials:
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors just before use.
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Wash cultured cells with ice-cold PBS.
-
Aspirate PBS and add ice-cold lysis buffer to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Use the lysate immediately or aliquot and store at -80°C for future use.
Protocol 2: In Vitro Stability Assay of this compound in Cell Lysate
This protocol outlines a method to assess the stability of this compound when incubated with cell lysate over time.
Materials:
-
Clarified cell lysate (from Protocol 1)
-
This compound stock solution
-
Assay Buffer
-
LC-MS/MS system
Procedure:
-
Thaw the cell lysate on ice.
-
Dilute the cell lysate to the desired protein concentration with assay buffer.
-
Add this compound to the diluted lysate to a final concentration.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.[5][6]
-
Plot the concentration of this compound versus time to determine its degradation rate and half-life in the cell lysate.
Visualizations
Mps1 Signaling Pathway in the Spindle Assembly Checkpoint
Caption: Mps1 signaling cascade at the unattached kinetochore.
Experimental Workflow for this compound Stability Assay
Caption: Workflow for determining the stability of this compound in cell lysate.
Logical Relationship of Mps1 Inactivation
Caption: Mechanisms of Mps1 protein inactivation in the cell.
References
- 1. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer [mdpi.com]
- 3. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. rsc.org [rsc.org]
- 6. globalresearchonline.net [globalresearchonline.net]
interpreting variable results in Mps1-IN-4 experiments
Welcome to the technical support center for Mps1-IN-4 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting variable results and troubleshooting common issues encountered when working with the Mps1 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective inhibitor of Monopolar spindle 1 (Mps1) kinase, a key regulator of the Spindle Assembly Checkpoint (SAC).[1] The SAC is a crucial cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[2][3] this compound, like other Mps1 inhibitors, likely acts as an ATP-competitive inhibitor, binding to the ATP pocket of the Mps1 kinase domain and preventing its catalytic activity.[4] Inhibition of Mps1 kinase activity leads to a failure of the SAC to arrest cells in mitosis in the presence of unattached kinetochores. This results in premature entry into anaphase, chromosome missegregation, aneuploidy, and ultimately can lead to cell death.[2][5]
Q2: What are the expected phenotypic outcomes of treating cells with this compound?
Treatment of cancer cells with Mps1 inhibitors typically results in a range of mitotic defects, including:
-
Abrogation of the Spindle Assembly Checkpoint (SAC): Cells fail to arrest in mitosis even when the spindle is disrupted by agents like nocodazole or taxol.[6]
-
Premature Anaphase Entry: Cells enter anaphase before all chromosomes are properly aligned at the metaphase plate.[5]
-
Chromosome Missegregation: Daughter cells receive an unequal number of chromosomes.
-
Formation of Micronuclei: Lagging chromosomes that are not properly segregated form small, separate nuclei.
-
Multinucleation: Cells may undergo mitotic slippage, exiting mitosis without proper cytokinesis, leading to multiple nuclei within a single cell.[6]
-
Decreased Cell Viability: Over time, the accumulation of chromosomal abnormalities leads to a reduction in cell proliferation and an increase in apoptosis.[2]
Q3: Why am I observing different IC50 values for this compound across different cell lines or even between experiments?
Variability in IC50 values is a common issue in kinase inhibitor studies and can be attributed to several factors:
-
Cell Line Specific Dependencies: Different cancer cell lines have varying degrees of reliance on the spindle assembly checkpoint for survival. Tumors with a high degree of aneuploidy may be more sensitive to Mps1 inhibition.
-
Expression Levels of Mps1 and SAC Proteins: The endogenous levels of Mps1 and other SAC components can influence the concentration of inhibitor required to achieve a biological effect.
-
Off-Target Effects: Although designed to be selective, this compound may have off-target activities at higher concentrations that can contribute to cytotoxicity in a cell-line-specific manner.
-
Assay Conditions: The specifics of the cell viability assay used (e.g., MTS, MTT, CellTiter-Glo), seeding density, incubation time, and the metabolic state of the cells can all significantly impact the calculated IC50 value. It is crucial to maintain consistent assay parameters for comparable results.
-
Compound Stability: The stability of this compound in cell culture media over the course of the experiment can affect its effective concentration.
Q4: Can this compound be used in combination with other anti-cancer agents?
Yes, preclinical studies have shown that Mps1 inhibitors can act synergistically with taxanes (e.g., paclitaxel).[6][7] Taxanes stabilize microtubules, which activates the spindle assembly checkpoint and causes mitotic arrest. By inhibiting Mps1, this compound can override this arrest, forcing cells with damaged spindles to divide, leading to catastrophic chromosome missegregation and enhanced cell death.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on Cell Viability
| Potential Cause | Suggested Solution |
| Incorrect inhibitor concentration. | Perform a dose-response curve over a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal working concentration for your cell line. |
| Inhibitor degradation. | This compound should be stored as a stock solution in DMSO at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment. The stability of compounds in DMSO can be affected by water and oxygen.[9] |
| Cell seeding density is too high or too low. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. High density can lead to contact inhibition and reduced sensitivity, while low density can result in poor growth and viability. |
| Assay incubation time is not optimal. | The effect of Mps1 inhibition on cell viability is often not immediate and may require several cell cycles to become apparent.[2] Consider extending the incubation time (e.g., 48, 72, or 96 hours). |
| Cell line is resistant to Mps1 inhibition. | Some cell lines may have intrinsic resistance mechanisms. Consider using a different cell line known to be sensitive to Mps1 inhibition as a positive control. Resistance can also be acquired through mutations in the Mps1 kinase domain. |
Issue 2: Unexpected Results in Western Blotting for Mps1 Pathway Proteins
| Potential Cause | Suggested Solution |
| No change or increase in phospho-Mps1 (auto-phosphorylation) after treatment. | Ensure the inhibitor is active and used at an appropriate concentration. Mps1 auto-phosphorylation can be dynamic. Harvest cells at different time points after treatment. Also, consider that some antibodies may not distinguish between different phosphorylation sites. |
| Difficulty detecting downstream effects (e.g., p-Histone H3). | Inhibition of Mps1 can lead to a decrease in the phosphorylation of Histone H3 at Serine 10, a substrate of Aurora B kinase, whose activity can be downstream of Mps1.[2] Ensure your antibody is specific for the desired phosphorylation site. Synchronize cells in mitosis (e.g., with nocodazole) before adding this compound to enrich for the mitotic population. |
| General western blot issues (weak signal, high background). | Optimize protein loading amounts, antibody dilutions, and blocking conditions. For phospho-specific antibodies, using 5% BSA in TBST for blocking is often recommended over milk.[10] Always include appropriate positive and negative controls. |
Issue 3: Ambiguous Cell Cycle Analysis Results
| Potential Cause | Suggested Solution | | No significant change in cell cycle profile. | The most prominent effect of Mps1 inhibition is a shortened mitosis, which may be difficult to capture in a static cell cycle analysis of an asynchronous population. Co-treatment with a mitotic arresting agent like nocodazole is recommended. In the presence of nocodazole, control cells will arrest in G2/M, while cells treated with this compound will fail to arrest and may appear as polyploid or in a sub-G1 peak (indicating apoptosis). | | Appearance of unexpected cell populations (e.g., >4N DNA content). | This is an expected outcome of Mps1 inhibition, representing cells that have undergone mitotic slippage and endoreduplication. | | High debris in flow cytometry plots. | This may indicate significant cell death. Ensure gentle cell handling during harvesting and staining. Consider using a viability dye to exclude dead cells from the analysis. |
Experimental Protocols
Cell Viability Assay (MTS)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Appropriate cell culture medium
-
DMSO (for inhibitor dilution)
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and typically not exceed 0.1%. Include a vehicle control (DMSO only).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired period (e.g., 48, 72, or 96 hours).
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| Concentration (nM) | Absorbance (490 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 1 | 1.20 | 96 |
| 10 | 1.05 | 84 |
| 100 | 0.75 | 60 |
| 1000 | 0.30 | 24 |
| 10000 | 0.15 | 12 |
Western Blotting for Mps1 Pathway Activity
Procedure:
-
Seed cells and treat with this compound at the desired concentration and for the appropriate time. To observe effects on mitotic proteins, it is often beneficial to first synchronize cells in mitosis with an agent like nocodazole (e.g., 100 ng/mL for 12-16 hours) before adding this compound for a shorter period (e.g., 1-2 hours).
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Prepare lysates with Laemmli sample buffer and denature by heating.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-Mps1 (Thr676)
-
Total Mps1
-
Phospho-Histone H3 (Ser10)
-
Total Histone H3
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
Cell Cycle Analysis by Flow Cytometry
Procedure:
-
Seed cells and treat with this compound and/or nocodazole as required for your experiment. A common experiment is to treat cells with nocodazole to induce mitotic arrest, with or without co-treatment with this compound.
-
Harvest both adherent and floating cells.
-
Wash cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Gate on the single-cell population and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.
Visualizations
References
- 1. Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell cycle disturbances in mucopolysaccharidoses: Transcriptomic and experimental studies on cellular models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 7. Targeting Mps1 in combination with paclitaxel inhibits osteosarcoma progression by modulating spindle assembly checkpoint and Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mps1-IN-4 Stock Solution Preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation of Mps1-IN-4 stock solutions. Due to the limited availability of specific public data for this compound, this guide incorporates information from closely related Mps1 inhibitors, Mps1-IN-1 and Mps1-IN-3, to provide general best practices. It is crucial to consult the manufacturer's product-specific datasheet for this compound for precise instructions and safety information.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on data for structurally similar Mps1 inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q2: How should I store the solid this compound compound and its stock solution?
A2: Solid this compound should be stored at -20°C. Once dissolved in DMSO, the stock solution should be stored at -80°C to ensure stability. It is advisable to prepare fresh solutions and avoid repeated freeze-thaw cycles.
Q3: What is the typical concentration for a stock solution of an Mps1 inhibitor?
A3: While specific data for this compound is not available, stock solutions for similar Mps1 inhibitors are typically prepared at concentrations ranging from 10 mM to 50 mM in DMSO.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is difficult to dissolve. | Insufficient solvent volume or inadequate mixing. | - Ensure you are using a sufficient volume of DMSO. - Vortex the solution for several minutes. - Gentle warming in a water bath (not exceeding 37°C) may aid dissolution. - Sonication can also be used to facilitate dissolving. |
| Precipitation is observed in the stock solution upon storage. | The solution may be supersaturated or stored at an improper temperature. | - Ensure the stock solution is stored at -80°C. - If precipitation occurs, gently warm the solution to 37°C and vortex to redissolve before use. - Consider preparing a less concentrated stock solution if the issue persists. |
| Inconsistent experimental results using the this compound stock solution. | - Improper storage leading to degradation. - Repeated freeze-thaw cycles. - Inaccurate initial weighing of the compound. | - Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. - Always use a calibrated balance for accurate weighing. - Prepare fresh stock solutions periodically. |
Quantitative Data Summary
The following table summarizes available data for closely related Mps1 inhibitors. This data should be used as a general guideline only. Please refer to the specific datasheet for this compound.
| Compound | Molecular Weight ( g/mol ) | Recommended Solvent | Solubility in DMSO | Storage of Solid | Storage of Solution |
| Mps1-IN-1 | 535.66 | DMSO | ≥16.05 mg/mL | -20°C | -80°C |
| Mps1-IN-3 | 537.64 | DMSO | 60 mg/mL (111.6 mM) | 0 - 4°C (short term)-20°C (long term) | -80°C |
| This compound | Data not available | DMSO (presumed) | Data not available | -20°C (recommended) | -80°C (recommended) |
Experimental Protocol: Preparing a 10 mM Stock Solution of an Mps1 Inhibitor (General Protocol)
This protocol provides a general procedure for preparing a 10 mM stock solution. The molecular weight of this compound is required for this calculation and is not currently publicly available. Please obtain this information from the product datasheet.
Materials:
-
Mps1 inhibitor powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Determine the mass of the Mps1 inhibitor to weigh. Use the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
Example for Mps1-IN-1 (MW = 535.66 g/mol ) to make 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 535.66 g/mol = 5.36 mg
-
Weigh the calculated amount of the Mps1 inhibitor powder using a calibrated balance and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into single-use sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
preventing Mps1-IN-4 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Mps1 inhibitors, such as Mps1-IN-4, in aqueous solutions during experiments.
Troubleshooting Guide: this compound Precipitation
Precipitation of small molecule inhibitors in aqueous solutions is a common challenge that can significantly impact experimental results. This guide provides a step-by-step approach to diagnose and resolve issues with this compound precipitation.
Logical Flow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
| Step | Action | Key Considerations & Recommendations |
| 1. Review Stock Solution Preparation | Examine the protocol used to prepare the this compound stock solution. | Solvent Choice: Ensure a suitable organic solvent is used. DMSO is a common choice for many kinase inhibitors[1]. Concentration: Avoid making stock solutions that are too concentrated, as this can lead to precipitation when diluted into aqueous buffers. Dissolution Method: For some inhibitors, sonication may be recommended to ensure complete dissolution in the stock solvent[1]. Storage: Store stock solutions at the recommended temperature, typically -20°C or -80°C, to maintain stability. Note that some Mps1 inhibitor solutions are unstable and should be prepared fresh[2]. |
| 2. Check Final Concentration in Assay | Verify the final concentration of this compound in your aqueous experimental setup. | Solubility Limit: The final concentration should not exceed the aqueous solubility limit of the compound. For some Mps1 inhibitors, cellular activity is observed in the micromolar range (e.g., 1-10 µM)[3]. Exceeding this may lead to precipitation. Serial Dilutions: Prepare intermediate dilutions in a solvent compatible with both the stock and the final aqueous buffer to minimize abrupt solvent changes that can cause precipitation. |
| 3. Evaluate Assay Buffer Composition | Analyze the components of your aqueous buffer. | pH: The solubility of a compound can be pH-dependent. Ensure the pH of your buffer is within a range that favors the solubility of this compound. Salt Concentration: High salt concentrations can sometimes decrease the solubility of organic molecules ("salting out"). Proteins: The presence of proteins, such as BSA or serum, in the buffer can sometimes help to keep hydrophobic compounds in solution. |
| 4. Assess Incubation Conditions | Consider the temperature and duration of your experiment. | Temperature: Changes in temperature can affect solubility. If experiments are performed at a lower temperature than the stock solution preparation, the compound may precipitate. Incubation Time: Over long incubation periods, even slowly precipitating compounds can fall out of solution. Visually inspect your assay plates or tubes for signs of precipitation over time. |
| 5. Optimize Experimental Protocol | If precipitation persists, consider modifying your experimental protocol. | Solvent Tolerance: Determine the maximum percentage of the organic stock solvent (e.g., DMSO) that your assay can tolerate without affecting the biological system. Increasing this percentage slightly may improve solubility. Alternative Formulations: For in vivo studies, specific formulations may be required to maintain solubility and bioavailability[2]. While detailed here for in vivo work, the principles of using excipients can be adapted for challenging in vitro assays. |
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What is the most likely cause?
A1: This is a common issue when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower. The most likely cause is that the final concentration of this compound in your assay buffer exceeds its aqueous solubility limit.
To resolve this, you can try the following:
-
Reduce the final concentration: If your experimental design allows, lower the final concentration of this compound.
-
Use serial dilutions: Instead of a single large dilution, perform serial dilutions. For example, dilute your DMSO stock into a small volume of your assay buffer first, ensuring it stays in solution, and then add this intermediate dilution to the final volume.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO in your assay buffer can help to keep the compound in solution.
Q2: I noticed a precipitate in my this compound stock solution after storing it at -20°C. Is it still usable?
A2: Precipitation in a stock solution upon storage, especially at low temperatures, can occur if the compound's solubility in the solvent decreases at that temperature or if the solvent absorbs water over time.
Before using the stock solution, you should:
-
Warm the vial: Gently warm the vial to room temperature or slightly above (e.g., 37°C).
-
Vortex and Sonicate: Vortex the solution thoroughly and sonicate for a few minutes to try and redissolve the precipitate[1].
-
Visual Inspection: Visually confirm that the precipitate has completely redissolved before making any dilutions.
If the precipitate does not redissolve, it is best to prepare a fresh stock solution. It is noted that solutions of some Mps1 inhibitors are unstable and should be prepared fresh for each experiment[2].
Q3: What is the recommended solvent and concentration for this compound stock solutions?
General Guidelines for Stock Solutions:
| Parameter | Recommendation |
| Solvent | DMSO is a common first choice. |
| Concentration | 10-50 mM is typical, but verify with product datasheet. |
| Preparation | Use sonication if needed to ensure full dissolution[1]. |
| Storage | Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. |
| Stability | Be aware that some Mps1 inhibitor solutions are unstable; preparing fresh is the safest approach[2]. |
Q4: How does this compound inhibit its target, and how might this relate to my experiments?
A4: this compound is an inhibitor of the Mps1 kinase, a key regulator of the spindle assembly checkpoint (SAC). The SAC ensures the proper segregation of chromosomes during mitosis. By inhibiting Mps1, these compounds disrupt the SAC, leading to premature mitotic exit and aneuploidy[4].
Signaling Pathway Overview:
Caption: Mps1 signaling at unattached kinetochores and the point of inhibition by this compound.
Understanding this pathway is crucial. If this compound precipitates, its effective concentration decreases, leading to incomplete inhibition of Mps1 and potentially confounding your experimental results on chromosome segregation and cell cycle progression.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine the required volume and concentration: Based on your experimental needs, calculate the mass of this compound required to prepare a stock solution (e.g., 10 mM).
-
Weigh the compound: Carefully weigh the solid this compound powder in a suitable microcentrifuge tube.
-
Add solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the solution vigorously. If the compound does not fully dissolve, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes[1].
-
Visual confirmation: Inspect the solution to ensure there are no visible particles.
-
Aliquot and store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. For inhibitors with known solution instability, it is best to prepare the stock fresh before each experiment[2].
Protocol 2: Diluting this compound into Aqueous Buffer
-
Thaw the stock solution: Remove an aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Prepare intermediate dilutions (if necessary): For high final concentrations or sensitive assays, it may be beneficial to perform an intermediate dilution in your assay buffer or a buffer with a higher tolerance for the organic solvent.
-
Final dilution: Add the required volume of the stock solution (or intermediate dilution) to your final aqueous assay buffer. Crucially, add the inhibitor to the buffer while vortexing or mixing to ensure rapid and even dispersion, which can help prevent localized high concentrations that lead to precipitation.
-
Final concentration of organic solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all experimental conditions, including vehicle controls, and is at a level that does not affect the biological activity of your system. A final DMSO concentration of <0.5% is generally well-tolerated in most cell-based assays.
References
Validation & Comparative
A Comparative Guide to Mps1 Kinase Inhibitors: Mps1-IN-1 and Mps1-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small molecule inhibitors Mps1-IN-1 and Mps1-IN-2, which target the Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC). A third inhibitor, Mps1-IN-4, is listed by at least one commercial vendor but lacks publicly available performance data, precluding a direct comparison at this time.
Mps1 kinase is a key player in ensuring the fidelity of chromosome segregation during mitosis.[1][2] Its proper function is essential for the SAC to prevent premature anaphase onset until all chromosomes are correctly attached to the mitotic spindle.[3] Dysregulation of Mps1 is linked to chromosomal instability, a hallmark of many cancers, making it an attractive target for therapeutic intervention.[1][4][5] This guide summarizes the available biochemical and cellular data for Mps1-IN-1 and Mps1-IN-2 to aid researchers in selecting the appropriate tool compound for their studies.
Performance Data Summary
The following tables summarize the key quantitative data for Mps1-IN-1 and Mps1-IN-2, focusing on their in vitro potency and cellular effects.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Kd (nM) | Assay Conditions |
| Mps1-IN-1 | Mps1 | 367[3][6] | 27 | Screened at 1 µM ATP[3][6] |
| Mps1-IN-2 | Mps1 | 145[3][6] | 12 | Screened at 1 µM ATP[3][6] |
| Plk1 | - | 61 |
Table 2: Cellular Activity and Selectivity
| Compound | Cellular Effect | Effective Concentration | Selectivity Profile |
| Mps1-IN-1 | Abrogation of the spindle assembly checkpoint, leading to premature mitotic exit and aneuploidy.[3] | 1-10 µM | >1000-fold selective against a panel of 352 kinases, with notable off-target activity against Alk and Ltk.[3][6] |
| Mps1-IN-2 | Abrogation of the spindle assembly checkpoint; functions as a dual Mps1/Plk1 inhibitor.[3] | Not explicitly stated | >1000-fold selective against a panel of 352 kinases, with notable off-target activity against Gak and Plk1.[3][6] |
Mps1 Signaling Pathway
The diagram below illustrates the central role of Mps1 in the spindle assembly checkpoint signaling cascade. Mps1 is activated at unattached kinetochores and initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying mitotic progression.
Caption: Mps1 kinase signaling pathway at the unattached kinetochore.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Mps1 Kinase Assay
This protocol is adapted from methodologies used to assess the in vitro activity of Mps1 inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Mps1 kinase.
Materials:
-
Recombinant human Mps1 kinase
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Mps1 substrate (e.g., a fluorescently labeled peptide derived from a known Mps1 substrate like KNL1)
-
Test compounds (Mps1-IN-1, Mps1-IN-2) dissolved in DMSO
-
384-well plates
-
Plate reader capable of measuring fluorescence polarization or similar detection method
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer.
-
Add the test compound dilutions to the wells. Include a DMSO-only control (no inhibitor) and a no-enzyme control (background).
-
Add the Mps1 substrate to all wells.
-
Initiate the kinase reaction by adding a solution of Mps1 kinase and ATP to each well. The final ATP concentration should be at or near the Km for ATP to ensure competitive inhibition is accurately measured.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).
-
Measure the signal (e.g., fluorescence polarization) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Viability Assay (MTT Assay)
This protocol is a general method to assess the effect of Mps1 inhibitors on cell proliferation and viability.
Objective: To determine the concentration of an Mps1 inhibitor that reduces cell viability by 50% (GI50).
Materials:
-
Human cancer cell line (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
Test compounds (Mps1-IN-1, Mps1-IN-2) dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing the test compounds. Include a DMSO-only vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for a few hours at room temperature with gentle shaking to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the GI50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
Mps1-IN-1 and Mps1-IN-2 are valuable tool compounds for studying the role of Mps1 kinase in cell cycle regulation and as potential starting points for anticancer drug discovery. Mps1-IN-2 exhibits greater potency against Mps1 in vitro compared to Mps1-IN-1. However, its dual-specificity for Plk1 should be considered when interpreting experimental results. The lack of publicly available data for this compound currently prevents its inclusion in a direct comparison. Researchers are encouraged to consider the specific needs of their experimental system when selecting an Mps1 inhibitor.
References
- 1. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Mps1-IN-4 vs. Reversine: A Comparative Guide to Mps1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent small molecule inhibitors of Monopolar Spindle 1 (Mps1) kinase: Mps1-IN-4 and reversine. Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis. Its overexpression in various cancers has made it an attractive target for anti-cancer drug development. This guide aims to provide an objective comparison of the performance of this compound and reversine, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences
| Feature | This compound | Reversine |
| Primary Target | Mps1 Kinase | Mps1 Kinase |
| Secondary Target(s) | Highly Selective for Mps1 | Aurora Kinases (A, B, C) |
| Potency (Mps1 IC50) | Extremely potent (Cellular IC50 = 0.70 nM) | Highly potent (IC50 = 2.8 nM for full-length Mps1) |
| Selectivity | High selectivity over a large kinase panel | Dual inhibitor with higher potency for Mps1 |
| Chemical Scaffold | Imidazo[1,2-b]pyridazine | Substituted Purine |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and reversine, focusing on their inhibitory potency and cellular effects.
| Parameter | This compound (as compound 27f) | Reversine | Reference(s) |
| Biochemical Mps1 IC50 | Not explicitly stated for 27f, but described as "extremely potent" | 2.8 nM (full-length Mps1), 6 nM (kinase domain) | [1][2] |
| Cellular Mps1 IC50 | 0.70 nM | Not explicitly stated | [1] |
| Cell Line IC50 (A549) | 6.0 nM | ~4 µM (after 72h treatment) | [1][3] |
| Selectivity Profile | Selective over a panel of 192 kinases | Inhibits Aurora A (IC50 ~400 nM), Aurora B (IC50 ~500 nM), Aurora C (IC50 ~400 nM) | [1][2][4] |
Signaling Pathway and Experimental Workflow
To understand the context of Mps1 inhibition, the following diagrams illustrate the Mps1 signaling pathway and a general workflow for comparing Mps1 inhibitors.
Caption: Mps1 kinase signaling pathway in the spindle assembly checkpoint.
References
- 1. Document: Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antipr... - ChEMBL [ebi.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the cellular and antitumor effects of MPI-0479605, a small-molecule inhibitor of the mitotic kinase Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mps1-IN-4 and CFI-400945 for Preclinical Cancer Research
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the targeting of mitotic kinases has emerged as a promising strategy to induce cancer cell-specific death. Among the numerous kinases involved in cell cycle regulation, Monopolar spindle 1 (Mps1) and Polo-like kinase 4 (PLK4) have garnered significant attention as therapeutic targets. This guide provides a comprehensive comparative analysis of two widely used preclinical inhibitors: Mps1-IN-4, a potent inhibitor of Mps1, and CFI-400945, a selective inhibitor of PLK4. This objective comparison, supported by experimental data, aims to assist researchers in selecting the appropriate tool for their preclinical studies.
At a Glance: Key Differences
| Feature | This compound | CFI-400945 |
| Primary Target | Monopolar spindle 1 (Mps1/TTK) | Polo-like kinase 4 (PLK4) |
| Mechanism of Action | Inhibition of the Spindle Assembly Checkpoint (SAC) | Dysregulation of centriole duplication |
| Key Cellular Effects | Premature mitotic exit, chromosome missegregation, aneuploidy, apoptosis | Centrosome amplification (at low doses), inhibition of centriole duplication (at high doses), mitotic defects, polyploidy, apoptosis |
| Selectivity | Selective for Mps1, with some off-target activity reported for related compounds. | Highly potent and selective for PLK4, with known off-target activity against Aurora B, TRKA, and TRKB at higher concentrations.[1][2] |
| In Vivo Activity | Demonstrates anti-tumor activity in xenograft models. | Orally bioavailable with demonstrated anti-tumor efficacy in various xenograft models.[1][3][4] |
| Clinical Development | Preclinical | Has advanced to Phase I/II clinical trials.[1] |
Quantitative Performance Data
In Vitro Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound and CFI-400945 against their primary targets and a selection of off-target kinases. This data is crucial for understanding the potency and selectivity of each inhibitor.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Notes |
| This compound (related compounds) | Mps1 | 145 (Mps1-IN-2)[5] | - | Data for this compound is not readily available; values for the structurally related Mps1-IN-2 are provided as a reference. |
| Alk | >1000-fold selective over Mps1 for Mps1-IN-1[5] | - | ||
| Ltk | >1000-fold selective over Mps1 for Mps1-IN-1[5] | - | ||
| CFI-400945 | PLK4 | 2.8 [1][6] | 0.26 [1][6] | Highly potent inhibition of the primary target. |
| Aurora A | 510 (EC50)[7] | - | ||
| Aurora B | 98[1] | - | Significant off-target activity.[2] | |
| TRKA | 84 (EC50)[7] | 6 | ||
| TRKB | 88 (EC50)[7] | 9 | ||
| Tie2/TEK | 117 (EC50)[7] | 22 | ||
| ABL | <100 | - | ||
| BMX | <100 | - | ||
| FGFR1 | <100 | - | ||
| FGFR2 | <100 | - | ||
| ROS | <100 | - | ||
| PLK1, PLK2, PLK3 | >50,000[1] | - | Highly selective against other PLK family members. |
Cellular Activity
The following table outlines the cellular effects of this compound and CFI-400945 in representative cancer cell lines.
| Inhibitor | Cell Line | Assay Type | Endpoint | Result |
| This compound (related compounds) | PtK2 | Live-cell imaging | Mad2 localization | 80% decrease in kinetochore-bound Mad2 with Mps1-IN-1.[5] |
| U2OS | Western Blot | Aurora B phosphorylation | Dose-dependent reduction in pAurora B (Thr232) with Mps1-IN-1.[5] | |
| CFI-400945 | Breast Cancer Panel | Growth Inhibition | GI50 | 14-165 nM.[6] |
| U2OS | Centrosome Quantification | Centriole Number | Dose-dependent effects: amplification at low doses, loss at high doses.[2][6] | |
| Human AML Xenografts | In vivo efficacy | Tumor Growth Inhibition (TGI) | 100% TGI at 7.5 mg/kg daily oral dosing.[3] | |
| Pancreatic Cancer PDX | In vivo efficacy | Reduced tumor growth and increased survival. | Significant anti-tumor activity observed.[4][8] |
Signaling Pathways and Mechanisms of Action
To visualize the distinct mechanisms of action of this compound and CFI-400945, the following diagrams illustrate their respective signaling pathways.
Caption: Mps1 signaling pathway and the inhibitory action of this compound.
Caption: PLK4 signaling pathway and the bimodal action of CFI-400945.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize this compound and CFI-400945.
Cell Viability Assay (Sulforhodamine B - SRB)
This protocol is adapted from a study evaluating CFI-400945.[5]
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the inhibitor (this compound or CFI-400945) in complete growth medium. Add 100 µL of the diluted inhibitor to the respective wells, resulting in a final volume of 200 µL. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 5 minutes on a plate shaker. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. Plot the percentage of inhibition against the inhibitor concentration and determine the GI50 (concentration for 50% inhibition of cell growth) using non-linear regression analysis.
In Vivo Xenograft Tumor Model
This is a general protocol for evaluating the in vivo efficacy of anti-cancer agents, which has been applied to studies with CFI-400945.[3][4][9][10][11]
-
Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
CFI-400945: Prepare a formulation for oral gavage (e.g., in 0.5% methylcellulose). Administer the desired dose (e.g., 7.5-15 mg/kg) daily or as per the experimental design.[3]
-
This compound: The formulation and route of administration for this compound in vivo would need to be optimized based on its physicochemical properties.
-
Vehicle Control: Administer the vehicle solution to the control group following the same schedule.
-
-
Efficacy Evaluation: Continue monitoring tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Concluding Remarks
Both this compound and CFI-400945 are valuable tools for investigating the roles of Mps1 and PLK4 in cancer biology and for the preclinical evaluation of novel therapeutic strategies.
This compound and its analogs are effective at inducing mitotic catastrophe by overriding the spindle assembly checkpoint. This mechanism is particularly relevant in aneuploid cancer cells that are highly dependent on a functional SAC for survival.
CFI-400945 offers a distinct mechanism of action by targeting centriole duplication, a fundamental process in cell division. Its oral bioavailability and progression into clinical trials underscore its potential as a therapeutic agent.[1] The bimodal effect of CFI-400945, where low doses induce centrosome amplification and high doses inhibit centriole duplication, provides a unique opportunity to study the consequences of both gain and loss of PLK4 function.[12]
The choice between these two inhibitors will depend on the specific research question. For studies focused on the spindle assembly checkpoint and its role in chromosome segregation fidelity, this compound is a suitable choice. For investigations into the role of centriole biology and centrosome aberrations in tumorigenesis, CFI-400945 is the more appropriate tool. Researchers should also consider the off-target effects of each compound, particularly the inhibition of Aurora B by CFI-400945 at higher concentrations, which may contribute to its cellular phenotype.[2] Careful dose-response studies are therefore essential to delineate the on-target effects of each inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]
- 8. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Validating Mps1-IN-4 On-Target Effects: A Comparative Guide with siRNA Knockdown
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comprehensive comparison of Mps1-IN-4, a potent and selective inhibitor of the mitotic kinase Mps1, with siRNA-mediated knockdown of Mps1. By examining the phenotypic and molecular similarities, this guide offers a framework for validating the on-target effects of this compound.
Monopolar spindle 1 (Mps1) is a crucial serine/threonine kinase that plays a central role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Dysregulation of Mps1 is frequently observed in various cancers, making it an attractive therapeutic target. This compound is a small molecule inhibitor designed to target the ATP-binding pocket of Mps1, thereby inhibiting its kinase activity. To ensure that the observed cellular effects of this compound are a direct consequence of Mps1 inhibition and not due to off-target activities, a comparison with a genetic approach, such as siRNA knockdown, is essential.
Comparison of Phenotypic Outcomes: this compound vs. Mps1 siRNA
Both chemical inhibition of Mps1 with this compound and its genetic knockdown via siRNA result in a consistent set of cellular phenotypes, providing strong evidence for the on-target activity of the inhibitor. The primary consequence of Mps1 inactivation is the abrogation of the spindle assembly checkpoint, leading to premature entry into anaphase, even in the presence of unattached kinetochores. This ultimately results in severe chromosome missegregation and aneuploidy.[3][4]
| Phenotypic Outcome | This compound Treatment | Mps1 siRNA Knockdown | Key Observations |
| Mitotic Arrest | Overrides nocodazole-induced mitotic arrest | Overrides nocodazole-induced mitotic arrest | Both methods lead to a failure to maintain a mitotic block in the presence of spindle poisons, a hallmark of SAC inactivation.[3][5] |
| Mitotic Timing | Shortened duration of mitosis | Shortened duration of mitosis | Cells prematurely exit mitosis due to a compromised SAC.[3] |
| Chromosome Segregation | High incidence of chromosome missegregation, lagging chromosomes, and anaphase bridges | High incidence of chromosome missegregation, lagging chromosomes, and anaphase bridges | Inactivation of Mps1 prevents the proper error correction mechanism for kinetochore-microtubule attachments.[4][6] |
| Cell Viability | Dose-dependent decrease in cell viability | Decrease in cell viability | The resulting aneuploidy and mitotic catastrophe lead to apoptosis and/or growth arrest.[3][7] |
| Micronuclei Formation | Increased formation of micronuclei | Increased formation of micronuclei | A direct consequence of chromosome missegregation during mitosis.[7] |
Molecular Signature Comparison
At the molecular level, the effects of this compound and Mps1 siRNA converge on the disruption of the Mps1 signaling cascade. A key downstream event of Mps1 activation is the recruitment of the checkpoint protein Mad2 to unattached kinetochores.
| Molecular Marker | This compound Treatment | Mps1 siRNA Knockdown | Key Observations |
| Mps1 Protein Levels | No direct effect on total Mps1 protein levels | Significant reduction in total Mps1 protein levels | This is the fundamental difference in the mechanism of action. |
| Mps1 Kinase Activity | Direct inhibition of autophosphorylation and substrate phosphorylation | Reduced overall kinase activity due to lower protein abundance | Both approaches lead to a functional inactivation of Mps1. |
| Kinetochore Localization of Mad2 | Drastically reduced Mad2 localization at kinetochores | Significantly reduced Mad2 localization at kinetochores | Confirms that both methods disrupt the core function of the SAC.[2][3] |
| Phosphorylation of Mps1 Substrates (e.g., KNL1) | Decreased phosphorylation of downstream targets | Decreased phosphorylation of downstream targets | Demonstrates the inhibition of the Mps1 signaling pathway. |
Experimental Protocols
To facilitate the replication of these validation experiments, detailed protocols for key assays are provided below.
siRNA Transfection Protocol
This protocol outlines the general steps for transiently knocking down Mps1 expression using siRNA.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Preparation:
-
Dilute 20-80 pmol of Mps1 siRNA or a non-targeting control siRNA into 100 µL of serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium.
-
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-45 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection:
-
Wash the cells once with serum-free medium.
-
Add the siRNA-lipid complex mixture to the cells in a final volume of 1 mL of serum-free medium.
-
-
Incubation: Incubate the cells for 4-6 hours at 37°C.
-
Medium Change: After the incubation period, add 1 mL of normal growth medium containing serum.
-
Analysis: Harvest cells for analysis (e.g., Western blot, immunofluorescence) 48-72 hours post-transfection.
Western Blot Protocol
This protocol is for assessing the protein levels of Mps1 and downstream signaling components.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 4-15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Mps1 or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunofluorescence Protocol
This protocol is for visualizing the localization of mitotic proteins like Mad2 and the formation of the mitotic spindle.
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with this compound or transfect with Mps1 siRNA as required.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-Mad2, anti-α-tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
Cell Viability (MTT) Assay Protocol
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or transfect with Mps1 siRNA.
-
MTT Addition: After the desired incubation period (e.g., 48-72 hours), add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Visualizing the Mps1 Signaling Pathway and Experimental Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mps1 signaling pathway at the spindle assembly checkpoint.
Caption: Experimental workflow for validating this compound on-target effects.
Conclusion
The striking similarity in the phenotypic and molecular consequences of treating cells with this compound and silencing Mps1 expression with siRNA provides compelling evidence for the on-target activity of the inhibitor. This comparative approach is a robust method for validating the specificity of kinase inhibitors and is a crucial step in their preclinical development. The data consistently show that this compound effectively recapitulates the effects of Mps1 loss-of-function, confirming its utility as a specific probe for Mps1 biology and as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. pnas.org [pnas.org]
- 7. aacrjournals.org [aacrjournals.org]
Navigating Kinase Cross-Reactivity: A Comparative Guide to Mps1 Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the cross-reactivity profiles of several well-characterized Monopolar Spindle 1 (Mps1) kinase inhibitors. While specific data for a compound designated "Mps1-IN-4" is not publicly available, this guide focuses on other potent and selective Mps1 inhibitors to provide a valuable reference for Mps1-targeted research.
Mps1 is a critical dual-specificity kinase that plays a central role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism ensuring the fidelity of chromosome segregation during mitosis.[1][2][3] Its overexpression in various cancers has made it an attractive target for anti-cancer drug development.[4] The inhibitors detailed below represent some of the key tools used to probe Mps1 function and potential therapeutic avenues.
Comparative Kinase Inhibition Profiles
The following table summarizes the cross-reactivity data for several prominent Mps1 inhibitors against a panel of other kinases. This data is essential for selecting the most appropriate inhibitor for a given experiment and for interpreting phenotypic outcomes.
| Inhibitor | Mps1 IC50/Ki | Off-Target Kinases (with significant inhibition) | Kinase Panel Size | Reference |
| Mps1-IN-1 | 367 nM (IC50) | ALK (21 nM Ki), LTK (29 nM Ki), ERK2 (900 nM Ki), PYK2 (280 nM Ki), FAK (440 nM Ki), IGF1R (750 nM Ki), INSR (470 nM Ki) | 352 | [5][6][7] |
| Mps1-IN-2 | 145 nM (IC50) | Plk1 | Not specified | [7] |
| CFI-402257 | 1.7 nM (IC50), 0.09 nM (Ki) | None inhibited when tested at 1 µM | Not specified | [8][9][10][11] |
| Compound 12 (Diaminopyridine) | Not specified | Flt3, Flt3 (D835Y) | 95 | [12] |
| Cpd-5 | 5.8 nM (IC50) | Off-target effects are not significant at concentrations below 300 nM | Not specified | [13][14] |
| Mps1-IN-3 | 50 nM (IC50) | Data not available | Not specified | [15] |
Experimental Protocols
The determination of kinase inhibition profiles is crucial for characterizing the selectivity of a compound. Below is a generalized protocol for an in vitro kinase assay, a common method used to assess the potency and selectivity of kinase inhibitors.
In Vitro Kinase Assay (Radiometric)
This protocol outlines a common method for measuring the activity of a kinase and the inhibitory potential of a compound using a radioactive phosphate source.
1. Reagents and Materials:
-
Purified recombinant Mps1 kinase
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
[γ-³²P]ATP (radiolabeled) and non-radiolabeled ATP
-
Test inhibitor (e.g., Mps1-IN-1) at various concentrations
-
SDS-PAGE sample buffer
-
Phosphocellulose paper or SDS-PAGE gel
-
Scintillation counter or phosphorimager
2. Procedure:
-
Prepare a reaction mixture containing the Mps1 kinase, the substrate, and the kinase reaction buffer.
-
Add the test inhibitor at a range of concentrations to the reaction mixture. A DMSO control (vehicle) should be included.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE sample buffer or by spotting the reaction mixture onto phosphocellulose paper.
-
If using SDS-PAGE, separate the reaction products by gel electrophoresis. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.
-
If using phosphocellulose paper, wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or by densitometry of the phosphorimage.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Mps1 Signaling and Experimental Workflow
To better understand the biological context of Mps1 inhibition and the experimental procedures used to characterize these inhibitors, the following diagrams are provided.
Caption: Mps1 Signaling in the Spindle Assembly Checkpoint.
Caption: Generalized Workflow for an In Vitro Kinase Assay.
References
- 1. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe MPS1-IN-1 | Chemical Probes Portal [chemicalprobes.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe CFI-402257 | Chemical Probes Portal [chemicalprobes.org]
- 9. glpbio.com [glpbio.com]
- 10. Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Diaminopyridine-based potent and selective mps1 kinase inhibitors binding to an unusual flipped-Peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular basis underlying resistance to Mps1/TTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Mps1 Inhibitors and Paclitaxel: A Synergistic Combination for Cancer Therapy
A detailed comparison of the preclinical efficacy and mechanisms of action when combining Mps1 inhibitors with the microtubule-stabilizing agent paclitaxel.
The inhibition of Monopolar spindle 1 (Mps1), a key regulator of the spindle assembly checkpoint (SAC), has emerged as a promising strategy in cancer therapy. When used in combination with microtubule-targeting agents like paclitaxel, Mps1 inhibitors have demonstrated significant synergistic effects in preclinical studies. This guide provides a comparative overview of the performance of various Mps1 inhibitors in combination with paclitaxel, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Mechanism of Synergistic Action
Paclitaxel and other taxanes function by stabilizing microtubules, which leads to the activation of the SAC and arrests cells in mitosis. Cancer cells can often evade the apoptotic cell death induced by this mitotic arrest. Mps1 inhibitors, on the other hand, abrogate the SAC, forcing cells to exit mitosis prematurely, even in the presence of improperly attached chromosomes. The combination of these two drug classes creates a scenario of "mitotic catastrophe," where cells with severe chromosomal missegregation are unable to complete cell division and undergo apoptosis. This synergistic interaction enhances the anti-cancer efficacy beyond what can be achieved with either agent alone.[1][2][3][4]
Quantitative Analysis of Synergistic Effects
| Mps1 Inhibitor | Cancer Cell Line | Paclitaxel IC50 (nM) - Alone | Paclitaxel IC50 (nM) - Combination | Fold Reduction in IC50 | Reference |
| Cpd-5 | KB1P-B11 (BRCA1-/-;p53-/- mouse mammary tumor) | ~10 | <1 | >10 | [4] |
| BAY 1217389 | KB1P-B11 (BRCA1-/-;p53-/- mouse mammary tumor) | ~10 | <1 | >10 | [4] |
Note: The data presented is synthesized from published preclinical studies. The exact IC50 values can vary based on experimental conditions.
In Vivo Efficacy of Combination Therapy
Preclinical xenograft models have demonstrated the enhanced anti-tumor activity of Mps1 inhibitors in combination with paclitaxel. This combination often leads to significant tumor growth inhibition and, in some cases, tumor regression, compared to either agent used as a monotherapy.
| Mps1 Inhibitor | Cancer Model | Treatment Regimen | Outcome | Reference |
| Mps-BAY2b | HeLa-Matu xenograft | Paclitaxel (8 mg/kg) + Mps-BAY2b (30 mg/kg) | Superior tumor growth inhibition compared to single agents | [5] |
| Cpd-5 | BRCA1-/-;p53-/- mammary tumors | Docetaxel (12.5 mg/kg) + Cpd-5 (10 mg/kg) | Increased tumor cell death and delayed tumor growth | [2] |
| BAY 1161909 | NCI-H1299 NSCLC xenograft | Paclitaxel + BAY 1161909 | Improved efficacy over monotherapy | [6] |
| BAY 1217389 | LU387 patient-derived xenograft | Paclitaxel + BAY 1217389 | Improved efficacy over monotherapy | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for key in vitro and in vivo experiments.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the drug combinations on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of paclitaxel alone, the Mps1 inhibitor alone, and a combination of both at a fixed ratio. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each treatment condition and calculate the Combination Index (CI) using software like CompuSyn to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the drug combination in a living organism.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., HeLa or A549) mixed with Matrigel into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize the mice into four treatment groups: (1) Vehicle control, (2) Paclitaxel alone, (3) Mps1 inhibitor alone, and (4) Paclitaxel + Mps1 inhibitor.
-
Drug Administration: Administer the drugs according to a predetermined schedule. For example, paclitaxel (e.g., 10 mg/kg) can be administered intraperitoneally once a week, and the Mps1 inhibitor (e.g., 30 mg/kg) can be administered orally daily.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: Continue the treatment for a specified period (e.g., 3-4 weeks) or until the tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.
Conclusion
The combination of Mps1 inhibitors with paclitaxel represents a compelling therapeutic strategy. The synergistic mechanism, rooted in the induction of mitotic catastrophe, has been consistently demonstrated across various preclinical models. The quantitative data, although variable between different Mps1 inhibitors and cancer cell lines, strongly supports the enhanced efficacy of this combination therapy. The provided experimental protocols offer a foundation for further research and development in this area. Future clinical investigations will be crucial to translate these promising preclinical findings into effective treatments for cancer patients.
References
- 1. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell div… [ouci.dntb.gov.ua]
- 4. Targeting Mps1 in combination with paclitaxel inhibits osteosarcoma progression by modulating spindle assembly checkpoint and Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Evaluating the Selectivity of Mps1-IN-4 in a Kinase Panel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity of Mps1-IN-4 and its analogs, benchmarked against other known Mps1 inhibitors. The data presented here is crucial for evaluating the potential for off-target effects and for guiding the selection of the most appropriate chemical probe for preclinical research and drug development.
Executive Summary
Monopolar spindle 1 (Mps1), a key regulator of the spindle assembly checkpoint (SAC), is a critical enzyme in ensuring accurate chromosome segregation during mitosis. Its overexpression in various cancers has made it an attractive target for anticancer therapies. This compound is a potent inhibitor of Mps1, but a thorough understanding of its kinase selectivity is paramount for its utility as a research tool and its potential as a therapeutic agent. This guide compares the selectivity profile of the closely related analog, Mps1-IN-2, with another well-characterized Mps1 inhibitor, NMS-P715, providing a clear overview of their performance across a broad panel of kinases.
Kinase Selectivity Profile: Mps1-IN-2 vs. NMS-P715
The following table summarizes the inhibitory activity of Mps1-IN-2 and NMS-P715 against a panel of kinases. The data for Mps1-IN-2 is derived from a comprehensive screen of 352 kinases, while the data for NMS-P715 is from a panel of 60 kinases. For clarity, only kinases with significant inhibition by either compound are listed.
| Kinase Target | Mps1-IN-2 (% Inhibition at 10 µM)[1] | NMS-P715 (IC50 in µM) |
| Mps1 (TTK) | 99 | 0.182 [2] |
| GAK | 11 | >10 |
| PLK1 | 11 | >10 |
| CK2 | Not Tested | >10 |
| MELK | Not Tested | >10 |
| NEK6 | Not Tested | >10 |
| ALK | 1 | Not Tested |
| LTK | 1 | Not Tested |
Note: The data for Mps1-IN-2 is presented as the percentage of inhibition at a 10 µM concentration, as detailed in the supplementary materials of Kwiatkowski et al., 2010.[1] The IC50 value for NMS-P715 against Mps1 is 0.182 µM.[2] For the other listed kinases, NMS-P715 exhibited IC50 values greater than 10 µM, indicating high selectivity.[2] Mps1-IN-2 demonstrates remarkable selectivity, with only GAK and PLK1 showing minimal inhibition at a high concentration.[1]
Experimental Protocols
Kinase Selectivity Profiling (Mps1-IN-2)
The kinase selectivity of Mps1-IN-2 was determined using a competitive binding assay (KINOMEscan™). This method quantitatively measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases. The assay was performed at a 10 µM concentration of Mps1-IN-2. The results are reported as the percentage of the kinase that is inhibited by the test compound.[1]
In Vitro Kinase Assay (NMS-P715)
The inhibitory activity of NMS-P715 was assessed using a biochemical assay that measures the phosphorylation of a substrate by the Mps1 kinase. The IC50 values were determined by incubating the kinase, substrate, and varying concentrations of the inhibitor in the presence of ATP. The amount of phosphorylated substrate was then quantified to determine the extent of inhibition. The selectivity of NMS-P715 was evaluated against a panel of 59 other kinases using similar assay formats.[2]
Visualizing the Mps1 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams were generated using the Graphviz DOT language.
Caption: Mps1 signaling pathway at the kinetochore, leading to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C) and the role of this compound.
Caption: A generalized workflow for determining the selectivity of a kinase inhibitor using a large kinase panel.
Conclusion
The available data for Mps1-IN-2, a close analog of this compound, demonstrates a high degree of selectivity, with minimal off-target effects observed in a broad kinase panel.[1] When compared to NMS-P715, which is also a highly selective Mps1 inhibitor, Mps1-IN-2 maintains a very clean profile.[2] This high selectivity is a critical attribute for a chemical probe, as it ensures that the observed biological effects are primarily due to the inhibition of the intended target, Mps1. For researchers studying the specific roles of Mps1 in cellular processes, the high selectivity of the Mps1-IN series of inhibitors makes them valuable tools. In the context of drug development, a selective kinase inhibitor is more likely to have a favorable safety profile with fewer mechanism-based side effects. Further head-to-head studies with this compound against a comprehensive kinase panel are warranted to definitively establish its selectivity profile.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Mps1-IN-4
Disclaimer: No specific Safety Data Sheet (SDS) for a compound explicitly named "Mps1-IN-4" is publicly available. The following information is based on the available data for a closely related compound, Mps1-IN-1, and should be treated as a general guideline. Researchers, scientists, and drug development professionals must locate and adhere to the specific SDS for the exact compound in use.
This guide provides essential safety and logistical information for the proper handling and disposal of Mps1 kinase inhibitors, with a focus on procedural, step-by-step guidance.
Quantitative Data Summary
The following table summarizes the known hazard and physical property data for Mps1-IN-1, which may serve as a reference point in the absence of specific data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₂₈H₃₃N₅O₄S | [1] |
| Molecular Weight | 535.66 g/mol | [1][2] |
| GHS Hazard Statements | H302: Harmful if swallowed | [1] |
| H410: Very toxic to aquatic life with long lasting effects | [1] | |
| Precautionary Statements | P264: Wash skin thoroughly after handling | [1] |
| P270: Do not eat, drink or smoke when using this product | [1] | |
| P273: Avoid release to the environment | [1] | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | [1] | |
| P330: Rinse mouth | [1] | |
| P391: Collect spillage | [1] | |
| P501: Dispose of contents/container to an approved waste disposal plant | [1] | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
Experimental Protocols: Proper Disposal Procedures
The following step-by-step protocol is a general guideline for the disposal of Mps1 kinase inhibitors like this compound, based on the known hazards of similar compounds. Always consult the specific Safety Data Sheet (SDS) for the compound you are using and adhere to your institution's and local regulations for chemical waste disposal.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles with side-shields, protective gloves (chemically resistant, e.g., nitrile), and a lab coat.[1]
2. Waste Collection:
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.[1]
-
-
Contaminated Materials:
-
Dispose of all contaminated items (e.g., pipette tips, vials, gloves, absorbent paper) in a designated solid hazardous waste container.
-
3. Spill Management:
-
In case of a spill, avoid generating dust.
-
For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[3]
-
Clean the spill area thoroughly.
4. Environmental Precautions:
-
Crucially, avoid release to the environment. [1] This compound is classified as very toxic to aquatic life with long-lasting effects.[1]
-
Do not dispose of this compound down the drain or in general trash.
5. Final Disposal:
-
All waste containers (solid, liquid, and contaminated materials) must be disposed of through an approved hazardous waste disposal facility.[1]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Mandatory Visualization
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
